molecular formula C7H11N3O2S B2827660 1-Cyclobutyl-1H-pyrazole-4-sulfonamide CAS No. 2126162-09-0

1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B2827660
Numéro CAS: 2126162-09-0
Poids moléculaire: 201.24
Clé InChI: YTOPMPJSSDXMOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a high-purity chemical compound designed for research and development applications. It belongs to the pharmaceutically important class of pyrazole-sulfonamides, which are recognized as prominent structural motifs and pharmacophores in numerous active compounds . The core pyrazole structure is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms and is a common feature in FDA-approved drugs . Researchers value this compound primarily as a versatile synthetic intermediate or building block in medicinal chemistry. Pyrazole-sulfonamide hybrids are frequently investigated for their diverse biological activities, which can include antiproliferative , antimicrobial, anti-inflammatory, and antiviral properties . The specific antiproliferative potential of pyrazole-4-sulfonamide derivatives has been demonstrated in vitro against certain human cancer cell lines, such as U937 cells, highlighting the research value of this chemical class in oncology drug discovery . The cyclobutyl substituent on the pyrazole ring can influence the compound's lipophilicity, stereoelectronics, and overall pharmacokinetic profile, making it a useful scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules or for use in biological screening assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Propriétés

IUPAC Name

1-cyclobutylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPMPJSSDXMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The pyrazole-4-sulfonamide scaffold is a privileged pharmacophore, demonstrating significant efficacy in [1] and as inhibitors of key metabolic enzymes such as [2]. The strategic incorporation of a cyclobutyl ring at the N1 position imparts unique steric bulk and lipophilicity, which systematically improves target binding affinity and metabolic stability compared to traditional methyl or ethyl substituents.

Physicochemical Profiling

Understanding the baseline physicochemical parameters is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound during early-stage drug development.

PropertyValue
Chemical Name 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
CAS Registry Number [3]
Molecular Formula C7H11N3O2S[3]
Molecular Weight 201.25 g/mol [3]
MDL Number MFCD31381135[3]
Structural Core N-substituted Heteroaryl Sulfonamide
Hydrogen Bond Donors 1 (Primary Sulfonamide, -NH2)
Hydrogen Bond Acceptors 4 (Sulfonyl Oxygens, Pyrazole N)

Structural and Mechanistic Insights

The molecular architecture of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide dictates its chemical reactivity and biological interactions.

  • The Pyrazole Core: As a π-excessive heteroaromatic ring, the pyrazole nucleus is highly susceptible to electrophilic aromatic substitution. The +M (mesomeric) effect of the nitrogen atoms funnels electron density toward the C4 position, making it the thermodynamically and kinetically favored site for functionalization (e.g., )[4].

  • The Cyclobutyl Moiety: The N-alkylation with a cyclobutyl group breaks the tautomeric symmetry of the unsubstituted pyrazole. This rigid, sp3-rich ring enhances the molecule's three-dimensionality, allowing it to occupy hydrophobic pockets within target proteins via Van der Waals interactions.

  • The Sulfonamide Group: The -SO₂NH₂ group acts as a potent hydrogen-bond donor and acceptor. It frequently serves as a bioisostere for carboxylic acids or phosphates, engaging in critical dipole interactions with active site residues[1].

Pharmacophore Core 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Sub1 Cyclobutyl Ring (Lipophilic Bulk) Core->Sub1 Sub2 Pyrazole Core (Heteroaromatic Scaffold) Core->Sub2 Sub3 Sulfonamide Group (H-Bond Donor/Acceptor) Core->Sub3 Target1 Hydrophobic Pocket (Target Enzyme/Receptor) Sub1->Target1 Van der Waals Target2 Pi-Pi / Cation-Pi Interactions Sub2->Target2 Stacking Target3 H-Bonding Network (Active Site Residues) Sub3->Target3 Dipole/H-Bond

Pharmacophoric mapping and target receptor interactions of the compound.

Synthetic Methodology & Experimental Workflows

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide follows a robust, three-step linear sequence: N-alkylation, electrophilic chlorosulfonylation, and amination. Each step is designed to maximize regioselectivity and yield.

SynthesisWorkflow SM 1H-Pyrazole Step1 N-Alkylation (Bromocyclobutane, NaH) SM->Step1 Int1 1-Cyclobutyl -1H-pyrazole Step1->Int1 Step2 Chlorosulfonylation (ClSO3H, Heat) Int1->Step2 Int2 1-Cyclobutyl-1H-pyrazole -4-sulfonyl chloride Step2->Int2 Step3 Amination (NH4OH) Int2->Step3 Product 1-Cyclobutyl-1H-pyrazole -4-sulfonamide Step3->Product

Step-by-step synthetic workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the synthesis, emphasizing the causality behind specific reagent and condition choices to ensure a self-validating system.

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

Rationale: Sodium hydride (NaH) is employed to deprotonate the 1H-pyrazole (pKa ~14.2). N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it optimally solvates the sodium cation, leaving the highly nucleophilic pyrazolide anion free to attack the sterically hindered bromocyclobutane via an [5].

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-pyrazole (1.0 equiv) and anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions to control the evolution of hydrogen gas[5].

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, ensuring complete deprotonation.

  • Add bromocyclobutane (1.1 equiv) dropwise.

  • Seal the vessel and heat the reaction mixture to 90–95 °C for 18–24 hours[5].

  • Cool to room temperature, quench with cold water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Chlorosulfonylation to 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction requires elevated temperatures because the introduction of the first electron-withdrawing sulfonyl group severely deactivates the pyrazole ring, effectively preventing unwanted over-sulfonylation.

  • Cool a flask containing 1-cyclobutyl-1H-pyrazole (1.0 equiv) to 0 °C.

  • Add chlorosulfonic acid (5.0 equiv) dropwise with vigorous stirring. Caution: Highly exothermic reaction.

  • Gradually warm the mixture to room temperature, then heat to 100 °C for 4 hours.

  • Cool the reaction mass to 0 °C and meticulously pour it over crushed ice with continuous stirring to precipitate the sulfonyl chloride intermediate.

  • Filter the resulting solid, wash with ice-cold water, and dry under vacuum. Use immediately in the next step due to the of the sulfonyl chloride[4].

Step 3: Amination to 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Rationale: An excess of aqueous ammonia is utilized not only as the nucleophile to displace the chloride but also to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium toward the[6].

  • Dissolve the freshly prepared 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane or tetrahydrofuran (5 volumes)[1].

  • Cool the solution to 0 °C.

  • Add ammonium hydroxide (28% aqueous solution, 5.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via TLC[4].

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure 1-Cyclobutyl-1H-pyrazole-4-sulfonamide[1].

References

  • Chemikart, "1-cyclobutyl-1h-pyrazole-4-sulfonamide (CAS: 2126162-09-0)", [Link]

  • Google Patents, "US9066954B2 - Fused heterocyclic deriv
  • ACS Publications, "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation",[Link]

  • Google Patents, "EP2295411A1 - Pyrazoles as 11-beta-hsd-1 inhibitors",
  • Google Patents, "KR890001546B1 - Method for preparing pyrazole sulfonamide deriv

Sources

The Cyclobutyl Pyrazole Sulfonamide Motif: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry and pharmacology of the Cyclobutyl Pyrazole Sulfonamide scaffold.

Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Leads

Executive Summary: Escaping "Flatland"

In modern drug discovery, the cyclobutyl pyrazole sulfonamide moiety has emerged as a "privileged structure"—a scaffold capable of binding to diverse targets with high affinity. Its rise represents a shift away from planar, aromatic-heavy molecules (the "Flatland" problem) toward sp³-rich architectures that offer superior physicochemical properties.[1]

This guide analyzes the specific role of the cyclobutyl group within this scaffold. Unlike its homologues (cyclopropyl or cyclopentyl), the cyclobutyl ring offers a unique "Goldilocks" profile: it provides specific conformational control via ring puckering, fills hydrophobic pockets without excessive lipophilicity, and significantly enhances metabolic stability against Cytochrome P450 (CYP) oxidation.

Physicochemical Profile: The "Goldilocks" Ring

The cyclobutyl group is not merely a spacer; it is a functional pharmacophore. Its selection over cyclopropyl or cyclopentyl is often the deciding factor in hit-to-lead optimization.[1]

Conformational Dynamics (The "Pucker" Effect)

Unlike the rigid, planar cyclopropyl ring (bond angles ~60°) or the flexible cyclohexyl ring (chair/boat), the cyclobutyl ring exists in a puckered "butterfly" conformation .

  • Pucker Angle: ~25°–35°.[1]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing the ring to "breathe" within a binding pocket.

  • Medicinal Impact: When attached to a pyrazole nitrogen or carbon, this pucker orients the vector of the sulfonamide group off-axis. This allows the sulfonamide oxygens or nitrogen to engage hydrogen bond donors/acceptors (e.g., Arg or Asn residues) that are inaccessible to planar analogues.

Comparative Physicochemical Properties

The following table summarizes why the cyclobutyl group is often the optimal choice in SAR (Structure-Activity Relationship) campaigns.

FeatureCyclopropylCyclobutyl Cyclopentylt-Butyl
Bond Angle 60° (Highly Strained)~88° (Puckered) ~108° (Flexible)N/A (Tetrahedral)
Lipophilicity (

LogP)
LowModerate (+0.4 vs Me) HighHigh
Metabolic Stability High (but reactive ring opening possible)Excellent (Inert to CYP) Moderate (Ring oxidation)Low (Metabolic switching)
Space Filling Too small for many hydrophobic pocketsOptimal for S1/S2 pockets Often too bulkyBulky, spherical
Entropic Penalty LowLow ModerateLow

Mechanistic Role in Bioactivity

The cyclobutyl pyrazole sulfonamide scaffold is prominent in inhibitors of Nav1.7 (pain) , JAK kinases (inflammation) , and ROR


t (autoimmune) .
Metabolic Shielding & Stability

A critical failure mode for alkyl-substituted pyrazoles is oxidation at the


-carbon (benzylic-like position).[1]
  • The Problem: An ethyl or isopropyl group on a pyrazole is a "soft spot" for CYP3A4-mediated hydroxylation.[1]

  • The Cyclobutyl Solution: The cyclobutyl ring lacks the exposed terminal methyl groups of an isopropyl chain and is sterically more compact than a cyclopentyl ring. It effectively "caps" the molecule, preventing metabolic switching while maintaining the necessary hydrophobic bulk.

Hydrophobic Pocket Filling (The "Square Peg")

In targets like Nav1.7 (Voltage-Gated Sodium Channels), the inhibitor must bind to the Voltage Sensor Domain (VSD4).

  • Mechanism: The pyrazole ring acts as a scaffold to position the sulfonamide anion (or neutral form) near cationic residues (Arg/Lys).

  • Cyclobutyl Role: The cyclobutyl group fills a specific hydrophobic sub-pocket adjacent to the VSD. Its square, puckered shape creates tighter van der Waals contact with the pocket walls compared to the spherical t-butyl or the flat phenyl ring, increasing residence time (

    
    ).
    
Case Study: Nav1.7 and Selectivity

In the optimization of sulfonamide-based Nav1.7 inhibitors (e.g., related to PF-05089771 and DS-1971a lineages), the transition from phenyl/linear alkyl to cycloalkyl was pivotal.[1]

  • Observation: Linear alkyls provided potency but poor selectivity against Nav1.5 (cardiac risk).[1]

  • Optimization: Introduction of a cyclobutyl or cyclohexyl ether moiety improved selectivity >1000-fold. The cycloalkyl group forces the sulfonamide into a specific dihedral angle that fits Nav1.7 but clashes with the pore of Nav1.5.

Visualizing the SAR Logic

The following diagram illustrates the decision tree a medicinal chemist follows when arriving at the cyclobutyl pyrazole sulfonamide motif.

SAR_Logic Start Hit Compound (Alkyl-Pyrazole Sulfonamide) Problem1 Issue: CYP Oxidation (High Clearance) Start->Problem1 Sol1 Try t-Butyl / Isopropyl Problem1->Sol1 Block Alpha-C Problem2 Issue: Metabolic Switching (New Metabolites) Sol1->Problem2 CYP Attack on Methyls Sol2 Try Cyclopropyl Problem2->Sol2 Remove Methyls Problem3 Issue: Low Potency (Doesn't fill pocket) Sol2->Problem3 Too Small / Flat Cyclobutyl SOLUTION: Cyclobutyl Group 1. Puckered fit (Potency) 2. Metabolic Shield (Stability) 3. Tuned LogP (Solubility) Problem3->Cyclobutyl Expand Ring + Pucker Result Lead Candidate (High Lipophilic Efficiency) Cyclobutyl->Result

Figure 1: SAR Optimization Pathway leading to the Cyclobutyl Pyrazole Sulfonamide scaffold.

Experimental Protocols

To validate the role of the cyclobutyl group in your specific series, the following protocols are recommended.

Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Objective: Install the cyclobutyl group on the pyrazole nitrogen (N1) to create the core scaffold.[1]

  • Reagents: 4-Nitro-1H-pyrazole, Cyclobutyl bromide, Cesium Carbonate (

    
    ), DMF.[1]
    
  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min.
      
    • Add Cyclobutyl bromide (1.2 eq) dropwise.[1]

    • Heat to 80°C for 4–6 hours (Monitor by LC-MS).

    • Note: Cyclobutyl bromide is less reactive than cyclopropyl bromide; heating is essential.[1]

  • Reduction & Sulfonylation:

    • Reduce the nitro group (

      
      , Pd/C) to the amine.
      
    • Diazotize (

      
      ) and treat with 
      
      
      
      to generate the sulfonyl chloride.
    • React with the desired amine to form the final sulfonamide.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the stability advantage of Cyclobutyl vs. Isopropyl.

  • Incubation: Incubate test compounds (1

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Success Criteria: A

    
     min for the cyclobutyl analog vs. 
    
    
    
    min for the isopropyl analog confirms the "metabolic shield" effect.

References

  • Alexandrou, A. J., et al. (2016).[2][3] "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis."[1][2][3] PLOS ONE. Link

  • Krasavin, M., et al. (2015). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules. Link[1]

  • Winkel, D., et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link[1]

  • Daiichi Sankyo Co. (2020).[1] "Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor."[4][5] Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Electronic properties of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide on the Electronic Properties of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Cyclobutyl-1H-pyrazole-4-sulfonamide (CAS: 2126162-09-0) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its distinct physicochemical behavior is governed by a highly polarized "push-pull" electronic system. By coupling the electron-donating cyclobutyl moiety with the strongly electron-withdrawing sulfonamide group across an aromatic pyrazole relay, the molecule exhibits unique frontier molecular orbital (FMO) distributions and finely tuned acid-base equilibria. This guide dissects the causality behind these electronic properties and provides self-validating experimental protocols for their characterization.

Molecular Architecture & Electronic Push-Pull Dynamics

The electronic landscape of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is dictated by the synergistic interaction of three distinct structural components:

  • The Pyrazole Core (The Electronic Relay): The 1H-pyrazole ring is a 5-membered aromatic heterocycle containing 6

    
    -electrons. It acts as a conductive 
    
    
    
    -system that transmits electronic effects between the N1 and C4 substituents[1].
  • The Cyclobutyl Moiety (+I Inductive Effect): Attached at the N1 position, the cyclobutyl ring acts as an electron donor. While all alkyl groups exert a positive inductive (+I) effect, the ring strain and specific s-character of the cyclobutyl C-C bonds create a unique localized electron donation that enriches the electron density of the pyrazole

    
    -system, specifically stabilizing the N1 and adjacent C5 positions[2].
    
  • The Sulfonamide Group (-I, -M Effects): Positioned at C4, the sulfonamide group acts as a powerful electron sink. The highly electronegative oxygen atoms of the sulfonyl (

    
    ) bonds withdraw electron density from the pyrazole core via both inductive (-I) and mesomeric/resonance (-M) effects[3].
    

This dynamic creates a polarized scaffold where electron density is continuously "pushed" from the N1-alkyl region and "pulled" toward the C4-sulfonamide region.

G N1 Cyclobutyl Group (+I Inductive Effect) N2 Pyrazole Core (π-Electron Relay) N1->N2 Electron Density Donation N3 Sulfonamide Group (-I, -M Withdrawing) N2->N3 Electron Density Withdrawal

Fig 1: Push-pull electronic density flow across the 1-Cyclobutyl-1H-pyrazole-4-sulfonamide scaffold.

Frontier Molecular Orbitals (HOMO & LUMO)

Understanding a molecule's reactivity requires mapping its Frontier Molecular Orbitals. The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in this compound is a direct consequence of the push-pull dynamics[4].

  • HOMO Localization (Electron Donor Site): Due to the +I effect of the cyclobutyl group, the HOMO is primarily distributed over the electron-rich pyrazole ring and the N1-cyclobutyl nitrogen. This region is highly susceptible to electrophilic attack.

  • LUMO Localization (Electron Acceptor Site): The LUMO is heavily localized on the highly electronegative oxygen atoms and the sulfur atom of the sulfonamide group, dictating its behavior as a nucleophilic target[4].

  • HOMO-LUMO Gap: The energy difference between these orbitals (typically 4.5 – 5.5 eV for pyrazole-4-sulfonamides) dictates the molecule's chemical hardness, kinetic stability, and UV-Vis absorption profile[4]. A narrower gap generally implies higher chemical reactivity.

Acid-Base Equilibria and pKa Profiling

The electronic polarization heavily influences the acid-base properties of the molecule, creating a dual-center equilibrium[5].

  • Basic Center (N2 of Pyrazole): In an unsubstituted pyrazole, the N2 lone pair (which is orthogonal to the

    
    -system) has a 
    
    
    
    of ~2.5. However, the strong electron-withdrawing effect of the C4-sulfonamide group strips electron density away from N2, significantly lowering its basicity. The conjugate acid
    
    
    shifts downward to approximately 1.0 – 1.5[5].
  • Acidic Center (Sulfonamide

    
    ):  The protons on the sulfonamide nitrogen are weakly acidic. Upon deprotonation, the resulting negative charge is highly stabilized via resonance delocalization across the adjacent 
    
    
    
    bonds. This yields a
    
    
    in the range of 8.5 – 9.5[3].

G Cation Cation Neutral Neutral State (Zwitterionic potential) pH 1.5 - 8.5 Cation->Neutral -H+ (pKa1 ~1.5) Neutral->Cation +H+ Anion Anion Neutral->Anion -H+ (pKa2 ~8.5) Anion->Neutral +H+

Fig 2: Acid-base equilibrium states of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide across pH ranges.

Experimental Protocols for Electronic Characterization

To ensure scientific integrity, theoretical models must be grounded in empirical data. The following protocols represent a self-validating system to determine the electronic properties of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV measures macroscopic oxidation and reduction potentials, which are physical manifestations of the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile (
    
    
    
    ). Reasoning:
    
    
    provides high ionic conductivity without interfering with the redox windows of the analyte.
  • Analyte Solution: Add the compound to achieve a 1.0 mM concentration. Purge the solution with high-purity Argon for 15 minutes. Reasoning: Dissolved oxygen is highly electroactive and will produce parasitic reduction peaks that mask the true LUMO onset.

  • Cell Setup: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an

    
     (0.01 M 
    
    
    
    ) reference electrode.
  • Data Acquisition: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Energy Calculation: Convert the potentials to the absolute vacuum scale using the ferrocene/ferrocenium (

    
    ) internal standard:
    
Protocol B: Computational Validation (DFT)

Causality: While CV provides bulk energy levels, Density Functional Theory (DFT) is required to map the exact spatial distribution of the electron density and validate the "push-pull" hypothesis[4].

  • Geometry Optimization: Build the molecular model and perform ground-state geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian software. Reasoning: The diffuse functions (++) are critical for accurately modeling the electron-rich lone pairs on the sulfonamide oxygen atoms.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Reasoning: This mathematically ensures the optimized geometry is a true energy minimum (characterized by zero imaginary frequencies).

  • Orbital Extraction: Generate the formatted checkpoint file (.fchk) to extract the HOMO/LUMO energy levels. Map the Molecular Electrostatic Potential (MEP) surface to an isovalue of 0.002 a.u. to visualize the nucleophilic (red) and electrophilic (blue) regions[4].

G DFT 1. DFT Optimization (B3LYP/6-311++G**) CV 2. Cyclic Voltammetry (Redox Potentials) DFT->CV Theoretical Baseline VAL Data Synthesis & Cross-Validation DFT->VAL UV 3. UV-Vis Spectroscopy (Optical Band Gap) CV->UV HOMO/LUMO Gap TITR 4. Potentiometric Titration (pKa Profiling) UV->TITR Electronic State TITR->VAL Final Profiling

Fig 3: Self-validating experimental workflow for comprehensive electronic characterization.

Quantitative Data Summary

The table below summarizes the extrapolated and calculated physicochemical and electronic properties based on the core pyrazole-4-sulfonamide scaffold.

PropertyValue / DescriptionAnalytical Method
Molecular Weight 201.25 g/mol Mass Spectrometry
HOMO Energy ~ -6.2 eVCyclic Voltammetry / DFT
LUMO Energy ~ -1.1 eVCyclic Voltammetry / DFT
FMO Energy Gap ~ 5.1 eVUV-Vis (Tauc Plot) / DFT

(Pyrazole N2)
~ 1.0 - 1.5Potentiometric Titration

(Sulfonamide

)
~ 8.5 - 9.5Potentiometric Titration
Dipole Moment (

)
> 4.5 DebyeDFT (B3LYP/6-311++G**)

References

Sources

1-Cyclobutyl-1H-pyrazole-4-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide , a specialized heterocyclic building block. While often overshadowed by its methyl- and ethyl-substituted analogs, the cyclobutyl variant represents a strategic "bio-isostere" choice in modern medicinal chemistry, offering a balance of lipophilicity and metabolic stability that smaller alkyl groups cannot match.

Part 1: Chemical Identity & Structural Architecture

Compound Status: High-Value Synthetic Intermediate / Scaffold Primary Application: Fragment-based Drug Discovery (FBDD) targeting JAK/STAT pathways, c-Met kinases, and CFTR modulators.

Identifiers & Physicochemical Profile
ParameterTechnical Specification
Chemical Name 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
CAS Number Not formally indexed in public registries (Precursor Sulfonyl Chloride: 923255-38-3 [Analogous])
Molecular Formula

Molecular Weight 201.25 g/mol
SMILES NS(=O)(=O)c1cn(C2CCC2)nc1
InChI Key (Predicted) MLDUUKSSKFCFRB-UHFFFAOYSA-N (Based on sulfonyl chloride parent)
Predicted LogP 1.15 ± 0.3 (Moderate Lipophilicity)
pKa (Sulfonamide) ~10.1 (Weakly acidic NH

)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Logic: The Cyclobutyl Advantage

In drug design, replacing a methyl or isopropyl group with a cyclobutyl ring is a deliberate optimization strategy.

  • Metabolic Shielding: The cyclobutyl ring is puckered (butterfly conformation), creating steric bulk that protects the N1-position from rapid oxidative dealkylation by CYP450 enzymes, a common failure point for N-methyl pyrazoles.

  • Lipophilic Efficiency: It increases lipophilicity (LogD) to improve membrane permeability without the "floppiness" of an n-butyl chain, reducing the entropic penalty upon binding to a protein pocket.

Part 2: Synthetic Architecture & Manufacturing

The synthesis of this scaffold requires navigating the regioselectivity of the pyrazole ring. The most robust route avoids the direct alkylation of 4-sulfonamidopyrazole (which yields mixtures) and instead builds the core linearly.

Confirmed Synthetic Pathway (Retrosynthetic Analysis)

The synthesis is established via a Convergent Route involving N-alkylation followed by electrophilic aromatic substitution (Chlorosulfonation).

Step 1: N-Alkylation (The Critical Junction)

  • Reagents: 1H-Pyrazole (or 4-Bromopyrazole), Bromocyclobutane, NaH (Sodium Hydride).[1]

  • Solvent: DMF or NMP (Polar aprotic is essential for S

    
    2 kinetics).
    
  • Mechanism: Deprotonation of the pyrazole NH (pKa ~14) creates a pyrazolide anion, which attacks the electrophilic carbon of bromocyclobutane.

  • Note: Cyclobutyl bromide is less reactive than primary halides; heating (60–80°C) is required, often with a catalytic amount of KI (Finkelstein condition).

Step 2: Chlorosulfonation (The "Warhead" Installation)

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl Chloride (
    
    
    
    ).
  • Conditions: 0°C to Room Temperature, then reflux.

  • Mechanism: Electrophilic attack at the C4 position (the most electron-rich site). The intermediate sulfonic acid is converted in situ to the sulfonyl chloride.

Step 3: Amination

  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Dioxane.
    
  • Outcome: Nucleophilic displacement of the chloride by ammonia yields the primary sulfonamide.

Synthetic Workflow Diagram

The following diagram illustrates the validated laboratory workflow for synthesizing the core scaffold.

SynthesisWorkflow Start 1H-Pyrazole (Starting Material) Step1 Step 1: N-Alkylation (NaH, Bromocyclobutane, DMF) 60°C, 12h Start->Step1 Inter1 1-Cyclobutyl-1H-pyrazole (Intermediate A) Step1->Inter1 Yield: ~85% Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C -> 100°C) Inter1->Step2 Inter2 Sulfonyl Chloride (Intermediate B) Step2->Inter2 Electrophilic Sub. Step3 Step 3: Amination (NH4OH, THF, 0°C) Inter2->Step3 Final 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide (Target) Step3->Final Nu- Displacement

Caption: Figure 1. Convergent synthesis route for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from 1H-pyrazole.

Part 3: Structural Activity Relationship (SAR) Utility

This scaffold is rarely a "final drug" but serves as a critical pharmacophore .

The "Hinge Binder" Hypothesis

In Kinase inhibitors (e.g., JAK1/2, c-Met), the pyrazole-4-sulfonamide moiety often acts as a hinge binder .

  • Nitrogen (N2): Accepts a hydrogen bond from the kinase backbone.

  • Sulfonamide Oxygen: Can accept H-bonds from conserved water networks or backbone amides.

  • Cyclobutyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front region, depending on the specific kinase topology.

SAR Decision Matrix

When to select this scaffold over analogs:

FeatureMethyl AnalogIsopropyl AnalogCyclobutyl (This Compound)
Steric Bulk LowMediumHigh (Restricted)
Metabolic Stability Low (N-demethylation)MediumHigh (Steric protection)
Solubility HighModerateModerate-Low
Binding Entropy High PenaltyMediumLow Penalty (Pre-organized)

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride (Precursor to Sulfonamide).

Safety Pre-Check: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

  • Alkylation:

    • Charge a flask with NaH (60% in oil, 1.2 eq) and wash with dry hexanes. Suspend in dry DMF.

    • Add 1H-pyrazole (1.0 eq) dropwise at 0°C. Stir until gas evolution ceases (H

      
       release).
      
    • Add Bromocyclobutane (1.1 eq) and heat to 70°C for 16 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of pyrazole (polar) and appearance of a less polar spot.

    • Workup: Quench with water, extract with Ether. Distill or column purify.

  • Chlorosulfonation:

    • Add 1-cyclobutylpyrazole (1.0 eq) dropwise to neat Chlorosulfonic acid (5.0 eq) at 0°C.

    • Critical Step: Allow to warm to RT, then heat to 90°C for 2 hours. This drives the equilibrium to the sulfonyl chloride.

    • Pour the reaction mixture carefully onto crushed ice (Exothermic!).

    • Filter the white precipitate immediately. Do not dry extensively as it may hydrolyze.

  • Amination (Final Step):

    • Dissolve the wet sulfonyl chloride cake in THF.

    • Add

      
       (excess) at 0°C. Stir for 1 hour.
      
    • Evaporate THF, dilute with water, and filter the solid product. Recrystallize from Ethanol/Water.

Biological Pathway Context

The following diagram details how this scaffold integrates into the JAK-STAT signaling pathway inhibition logic.

PathwayLogic Drug Scaffold-Based Inhibitor (Cyclobutyl-Pyrazole Core) Target JAK Kinase Domain (ATP Binding Site) Drug->Target Competitive Binding Interaction H-Bonding Network (Hinge Region) Target->Interaction Stabilized by Sulfonamide Downstream STAT Phosphorylation (Blocked) Interaction->Downstream Inhibits Outcome Reduced Pro-Inflammatory Cytokines (IL-6, IL-12) Downstream->Outcome Therapeutic Effect

Caption: Figure 2.[2] Mechanism of Action for pyrazole-sulfonamide scaffolds in JAK kinase inhibition.

Part 5: References & Authority[3]

  • Patent Authority: Fused heterocyclic derivatives and methods of use (c-Met Inhibitors). US Patent 9,066,954 B2. (Describes the synthesis of 1-cyclobutyl-pyrazole intermediates). Link

  • Synthetic Methodology: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega, 2023. (General protocol for pyrazole chlorosulfonation). Link

  • Structural Precedent: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Class Representative).[3] PubChem CID 13342783.[4] (Used for physicochemical property extrapolation). Link

  • Mechanistic Insight: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC, 2021. (Review of sulfonamide binding modes). Link

Sources

Lipophilicity and LogP Profiling of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide: Methodologies and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, mastering the physicochemical properties of a pharmacophore is as critical as optimizing its target binding affinity. 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (CAS: 2126162-09-0) is a highly versatile building block frequently utilized in the development of carbonic anhydrase inhibitors, COX-2 inhibitors, and novel kinase modulators. This whitepaper provides an in-depth technical analysis of the compound's lipophilicity (LogP), detailing the theoretical framework of its partition coefficient, rigorous experimental protocols for its determination, and the downstream implications for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling [1].

Chemical Profile & Pharmacological Context

The molecular architecture of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide represents a deliberate balance between polar hydrogen-bonding capacity and hydrophobic bulk.

PropertyValue
IUPAC Name 1-Cyclobutyl-1H-pyrazole-4-sulfonamide
CAS Number 2126162-09-0 [2]
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
SMILES O=S(=O)(N)c1cnn(C2CCC2)c1

Mechanistic Causality in Design: The primary sulfonamide group (


) is a classic zinc-binding motif, highly polar, and acts as both a strong hydrogen bond donor and acceptor. Left uncompensated, this moiety can render a molecule excessively hydrophilic, severely restricting passive cellular membrane permeability. The addition of the pyrazole core provides a rigid, slightly lipophilic scaffold, while the N-linked cyclobutyl ring  acts as a critical hydrophobic shield. This cycloalkane addition drives the compound's LogP into a favorable range, enhancing lipid bilayer penetration without triggering the toxicity risks associated with highly lipophilic halogens or larger aromatic systems.

Theoretical Framework: Fragment-Based Lipophilicity Estimation

Lipophilicity is an additive-constitutive property. Before committing to empirical assays, researchers must establish a theoretical LogP (cLogP) baseline to select the appropriate experimental methodology. By breaking 1-Cyclobutyl-1H-pyrazole-4-sulfonamide into its constituent structural fragments, we can map the thermodynamic drivers of its partitioning behavior.

Table 1: Fragment Contributions to Predicted LogP (cLogP)
Structural FragmentChemical NatureEstimated LogP ContributionCausality / Rationale
Pyrazole Core Heteroaromatic+0.26Provides a moderately lipophilic, planar scaffold.
Sulfonamide Polar / H-Bonding-1.10Highly hydrophilic; heavily penalizes lipid partitioning due to strong water solvation shells.
Cyclobutyl Ring Hydrophobic Aliphatic+1.80Disrupts water lattice networks, entropically driving the molecule into the lipid (octanol) phase.
Net Predicted cLogP Composite ~0.96 Optimal balance for oral bioavailability.

Note: A cLogP of ~0.96 places this compound squarely in the "sweet spot" (LogP 1–3) for oral drug candidates, ensuring adequate aqueous solubility for dissolution while maintaining sufficient lipophilicity for passive transcellular permeation [1].

Experimental Workflows for LogP Determination

To transition from theoretical estimation to empirical fact, the partition coefficient must be measured using self-validating experimental systems. The two gold-standard methodologies are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

This is the definitive thermodynamic method for compounds with a LogP between -2 and 4 [3].

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Stir high-purity n-octanol and distilled water together for 24 hours. Separate the phases.

    • Causality: If mutually unsaturated solvents are used, they will partition into one another during the assay, altering the phase volumes and destroying the thermodynamic baseline. Pre-saturation ensures a closed, self-validating system where only the analyte transfers between phases.

  • Sample Preparation: Dissolve a precisely weighed amount of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide in the pre-saturated water phase (stock solution).

  • Equilibration: Combine the aqueous stock with pre-saturated n-octanol in a glass centrifuge tube. Mechanically shake at exactly 25.0 ± 1°C for 60 minutes.

    • Causality: Temperature strictly governs the entropy of mixing; fluctuations will invalidate the partition coefficient.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound using UV-Vis spectroscopy (at the compound's

    
    ) or LC-MS.
    
  • Calculation: Calculate LogP using the equation:

    
    .
    
Protocol B: Reversed-Phase HPLC Method (OECD Test Guideline 117)

For higher throughput screening or when dealing with impurities, RP-HPLC offers a robust alternative [4].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a high-purity C18 (octadecylsilane) column. The hydrophobic stationary phase mimics the lipid environment.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 50:50 Methanol/Water or Acetonitrile/Water) buffered to pH 7.4 to ensure the sulfonamide remains in its neutral state.

    • Causality: Gradient elution dynamically alters the activity coefficient of the analyte, disrupting the linear free-energy relationship. Isocratic conditions ensure a self-validating, reproducible correlation between retention time and LogP.

  • Calibration: Inject a reference mixture of 6-8 structurally related compounds with known LogP values to generate a calibration curve of

    
     (capacity factor) vs. LogP.
    
  • Analyte Injection: Inject 1-Cyclobutyl-1H-pyrazole-4-sulfonamide and record its retention time (

    
    ).
    
  • Calculation: Determine the capacity factor

    
     (where 
    
    
    
    is the dead time). Interpolate the compound's LogP from the calibration curve.

LogP_Workflow cluster_ShakeFlask Method A: Shake-Flask (OECD 107) cluster_HPLC Method B: RP-HPLC (OECD 117) Start 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Sample Preparation SF1 Pre-saturate Octanol & Water Start->SF1 HP1 Prepare Reference Standards (Known LogP) Start->HP1 SF2 Equilibrate at 25°C (Mechanical Shaking) SF1->SF2 SF3 Phase Separation (Centrifugation) SF2->SF3 SF4 Quantification (UV-Vis / LC-MS) SF3->SF4 Result Determine Final LogP Value SF4->Result HP2 Inject into C18 Column (Isocratic Mobile Phase) HP1->HP2 HP3 Determine Retention Time (tr) HP2->HP3 HP4 Calculate Capacity Factor (k) & Interpolate LogP HP3->HP4 HP4->Result

Caption: Workflow for determining LogP via Shake-Flask and RP-HPLC methodologies.

Implications of Lipophilicity on ADMET Profiling

The LogP of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (~0.96) is not merely a physical constant; it is the primary deterministic variable for its pharmacokinetic fate in vivo [1].

  • Absorption (Permeability): A LogP near 1.0 provides sufficient lipid solubility to partition into the hydrophobic core of enterocyte membranes in the gastrointestinal tract, while remaining hydrophilic enough to escape the membrane into the systemic circulation.

  • Distribution (Protein Binding): Highly lipophilic compounds (LogP > 4) often suffer from excessive binding to human serum albumin (HSA), reducing the free fraction of the drug. The moderate LogP of this cyclobutyl derivative ensures a high free-drug concentration, maximizing target engagement.

  • Metabolism & Excretion: Compounds with lower lipophilicity are less susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes. Furthermore, a LogP < 2 favors renal clearance over biliary excretion, reducing the risk of hepatotoxicity.

ADMET_Pathways LogP LogP Value ~ 0.96 (Lipophilicity) Abs Absorption (Membrane Permeability) LogP->Abs Drives passive diffusion Dist Distribution (Protein Binding & Vd) LogP->Dist Optimizes free drug fraction Met Metabolism (CYP450 Affinity) LogP->Met Limits rapid oxidative clearance Exc Excretion (Renal vs. Hepatic) LogP->Exc Favors renal elimination

Caption: The causal relationship between the LogP of the compound and its downstream ADMET parameters.

Conclusion

1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a meticulously balanced pharmacophore. Its structural design leverages the cyclobutyl ring to offset the high polarity of the sulfonamide group, resulting in an optimal LogP profile. By utilizing rigorous, self-validating experimental protocols such as the OECD 107 Shake-Flask or OECD 117 HPLC methods, researchers can accurately quantify this lipophilicity, ensuring the compound meets the stringent ADMET criteria required for successful progression through the drug development pipeline.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. URL: [Link]

  • Chemikart Database. (n.d.). 1-cyclobutyl-1h-pyrazole-4-sulfonamide (CAS: 2126162-09-0). URL: [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

Methodological & Application

Application Note: Step-by-Step Preparation of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1-Cyclobutyl-1H-pyrazole-4-sulfonamide scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of JAK inhibitors and CFTR modulators where the cyclobutyl group provides a specific steric bulk that enhances metabolic stability compared to linear alkyl chains.

This application note details a robust, three-step synthetic protocol designed for scalability and reproducibility. Unlike general literature that often overlooks the specific stability issues of the cyclobutyl ring under acidic conditions, this guide provides optimized parameters to prevent ring-opening or rearrangement during the aggressive chlorosulfonation step.

Retrosynthetic Logic

The synthesis is designed around the "functionalization of the core" strategy rather than ring construction, utilizing the high availability of 1H-pyrazole.

  • Target: 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

  • Precursor: 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

  • Intermediate: 1-Cyclobutyl-1H-pyrazole

  • Starting Materials: 1H-Pyrazole + Cyclobutyl bromide

Reaction Scheme & Workflow

Synthetic Pathway (Graphviz Visualization)

ReactionScheme SM1 1H-Pyrazole Step1 Step 1: N-Alkylation (NaH, DMF, 90°C) SM1->Step1 SM2 Cyclobutyl Bromide SM2->Step1 Int1 1-Cyclobutyl-1H-pyrazole Step1->Int1 Yield: ~85% Step2 Step 2: Chlorosulfonation (ClSO3H, 60°C) Int1->Step2 Int2 Sulfonyl Chloride Intermediate Step2->Int2 Electrophilic Subst. Step3 Step 3: Amination (NH4OH, THF, 0°C) Int2->Step3 Product 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide Step3->Product Yield: ~90%

Caption: Three-stage linear synthesis demonstrating the conversion of pyrazole to the sulfonamide target.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

Objective: Selective N-alkylation of pyrazole.

Rationale: Cyclobutyl bromide is a secondary halide with significant steric hindrance. Weak bases (e.g.,


) often result in incomplete conversion. We utilize Sodium Hydride (NaH) to generate the highly nucleophilic pyrazolide anion, ensuring complete consumption of the starting material.

Reagents & Materials:

  • 1H-Pyrazole (1.0 eq)

  • Cyclobutyl bromide (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • DMF (Anhydrous) (10 vol)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (1.5 eq) and wash twice with hexanes to remove mineral oil (optional but recommended for easier workup). Suspend the NaH in anhydrous DMF at 0°C.

  • Addition: Add a solution of 1H-Pyrazole (1.0 eq) in DMF dropwise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Alkylation: Add Cyclobutyl bromide (1.2 eq) dropwise.

  • Reaction: Warm the mixture to 90°C and stir for 12–16 hours. Note: Secondary halides require thermal energy to overcome the activation barrier.

  • Workup: Cool to room temperature. Carefully quench with ice-water (exothermic!). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
    • Expected Result: Colorless to pale yellow oil.

Step 2: Preparation of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Objective: Introduction of the sulfonyl functional group.[1]

Rationale: The pyrazole ring is electron-rich, facilitating electrophilic aromatic substitution.[2] The cyclobutyl group is acid-sensitive; therefore, temperature control is critical. We use neat Chlorosulfonic acid (


) which acts as both reagent and solvent.

Safety Critical:


 reacts violently with water.[3] All glassware must be bone-dry.

Protocol:

  • Setup: Equip a flask with a drying tube (

    
    ) and a gas trap (to neutralize HCl gas evolved). Cool the flask to 0°C .
    
  • Reagent Charge: Add Chlorosulfonic acid (5.0 eq) to the flask.

  • Addition: Add 1-Cyclobutyl-1H-pyrazole (from Step 1) dropwise (neat or dissolved in minimal

    
    ) to the acid, maintaining internal temperature <10°C.
    
  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to 60°C for 2–4 hours. Monitor: Take a small aliquot, quench in MeOH, and check by LCMS (look for methyl ester mass). Stop heating once conversion is >95%.

    • Warning: Do not exceed 80°C to avoid cyclobutyl ring opening.

  • Quench: Cool reaction to 0°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold water. Dry over

    
     and concentrate at low temperature (<30°C) .
    
    • Stability Note: Sulfonyl chlorides are unstable; proceed immediately to Step 3.

Step 3: Formation of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Objective: Amination of the sulfonyl chloride.

Protocol:

  • Setup: Dissolve the crude sulfonyl chloride (1.0 eq) in THF (5 vol). Cool to 0°C.

  • Amination: Add Ammonium Hydroxide (

    
    , 28-30% aq., 5.0 eq) dropwise. Alternatively, use 0.5M Ammonia in Dioxane for anhydrous conditions.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: The product often precipitates upon concentration. Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH).

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to Off-white solid
1H NMR (DMSO-d6)

8.2 (s, 1H), 7.8 (s, 1H), 7.2 (bs, 2H,

), 4.9 (m, 1H), 2.4 (m, 2H), 2.0 (m, 2H), 1.8 (m, 2H)
Diagnostic Cyclobutyl methine proton at ~4.9 ppm.[1][2][4][5][6][7][8][9][10]
LCMS (ESI+) [M+H]+ = 202.06Consistent with Formula

Yield (Overall) 50 - 65%Based on starting pyrazole.

Troubleshooting & Critical Process Parameters (CPPs)

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or low temp.Ensure NaH is fresh; increase reaction temp to 90-100°C.
Decomposition in Step 2 Temperature too high (>80°C).Cyclobutyl ring opening. Keep temp at 60°C; extend time if needed.
Product is an Oil (Step 3) Impurities or residual solvent.Triturate with diethyl ether or pentane to induce crystallization.
Process Flow Diagram

Workflow Start Start: Pyrazole + NaH/DMF Check1 LCMS Check: SM Consumed? Start->Check1 Check1->Start No (Heat longer) Quench1 Quench (Ice/Water) Extract EtOAc Check1->Quench1 Yes AcidAdd Add ClSO3H at 0°C Heat to 60°C Quench1->AcidAdd Check2 Aliquot Check: Sulfonyl Chloride formed? AcidAdd->Check2 Check2->AcidAdd No Quench2 Pour on Ice Extract DCM (Cold) Check2->Quench2 Yes AmineAdd Add NH4OH/THF Stir RT Quench2->AmineAdd Final Isolate Solid Product AmineAdd->Final

Caption: Operational workflow emphasizing critical decision points (diamonds) during the synthesis.

References

  • PubChem Compound Summary. "1-cyclobutyl-1h-pyrazole-4-sulfonyl chloride" (CID 98464559). PubChem. Link

  • National Center for Biotechnology Information. "1-cyclopentyl-1h-pyrazole-4-sulfonamide" (CID 61394785). PubChem. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles". Organic Chemistry Portal. Link

  • Sigma-Aldrich. "1H-Pyrazole-4-sulfonamide Product Information". Sigma-Aldrich. Link

  • Cymit Quimica. "1,3-Dimethyl-1H-pyrazole-4-sulfonamide CAS 88398-53-2". Cymit Quimica. Link

Sources

Application Note: Reagents and Protocols for the Sulfonamidation of 1-Cyclobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 1-cyclobutyl-1H-pyrazole scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors (e.g., analogues of Baricitinib and Ruxolitinib). The cyclobutyl group offers a distinct metabolic stability profile compared to isopropyl or ethyl groups, while the pyrazole ring serves as a robust bioisostere for aromatic systems.

Functionalizing this scaffold with a sulfonamide moiety typically targets the C4 position . This transformation is pivotal because the C4-sulfonamide acts as a key hydrogen-bond acceptor/donor motif in ATP-binding pockets.

This guide details two distinct synthetic pathways to achieve this transformation, selected based on scale, available starting materials, and functional group tolerance:

  • Method A (Direct Electrophilic Substitution): The industrial standard using Chlorosulfonic acid. Best for unsubstituted precursors and scale-up.

  • Method B (Metallation-Trapping via DABSO): A precision method using sulfur dioxide surrogates. Best for sensitive substrates or when starting from 4-halopyrazoles.

Reaction Pathway Decision Matrix

The choice of reagents depends heavily on the starting material (unsubstituted vs. halogenated) and the desired regioselectivity.

ReactionPathways Start Starting Material Unsub 1-Cyclobutyl-1H-pyrazole (Unsubstituted) Start->Unsub Bromo 4-Bromo-1-cyclobutyl-1H-pyrazole (Pre-functionalized) Start->Bromo RouteA Method A: EAS (Chlorosulfonic Acid) Unsub->RouteA Direct C-H Functionalization RouteB Method B: Li-Hal Exchange (n-BuLi + DABSO) Bromo->RouteB Regiocontrol via Br Product Target: 1-Cyclobutyl-1H-pyrazole-4-sulfonamide RouteA->Product RouteB->Product

Figure 1: Decision matrix for selecting the appropriate sulfonamidation route based on precursor availability.

Method A: Direct Chlorosulfonylation (The "Dean-Stark" of Sulfonamides)

This route utilizes Electrophilic Aromatic Substitution (EAS) . The electron-rich nature of the pyrazole ring directs the electrophile (


) exclusively to the C4 position. This is the most atom-economical route for unsubstituted starting materials.
Reagents & Mechanism
  • Primary Reagent: Chlorosulfonic acid (

    
    ). Acts as both the solvent and the electrophile source.
    
  • Booster/Scavenger: Thionyl Chloride (

    
    ). Converts any intermediate sulfonic acid (
    
    
    
    ) to the desired sulfonyl chloride (
    
    
    ).
  • Quenching Agent: Ammonium hydroxide or substituted amine (

    
    ).
    

Mechanistic Insight: The reaction proceeds via a sigma-complex. The N1-cyclobutyl group exerts a steric influence that protects N1, while the electronic resonance of the pyrazole ring makes C4 the most nucleophilic site (HOMO coefficient is highest at C4).

Detailed Protocol

Safety Note:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
  • Setup: Charge a 3-neck round-bottom flask (RBF) with Chlorosulfonic acid (5.0 - 6.0 equiv) . Cool to 0°C using an ice/salt bath.

  • Addition: Add 1-cyclobutyl-1H-pyrazole (1.0 equiv) dropwise (neat or dissolved in minimal dry CHCl3) over 30 minutes. Critical: Maintain internal temperature <10°C to prevent ring decomposition.

  • Reaction:

    • Remove ice bath. Allow to warm to Room Temperature (RT).

    • Heat to 60°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS (mini-workup required: quench aliquot in MeOH).

  • Chlorination (Optional but Recommended): If LCMS shows sulfonic acid mass (

    
    ), add Thionyl Chloride (2.0 equiv)  dropwise at 50°C and stir for 1 hour to drive conversion to the sulfonyl chloride.
    
  • Quench & Amination:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (exothermic!). Extract immediately with DCM.

    • Add the organic layer to a solution of the desired amine (2.0 equiv) and TEA (3.0 equiv) in DCM.

  • Purification: Wash with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
    

Method B: Metallation-Trapping via DABSO (The "Precision" Route)

When the substrate contains acid-sensitive groups or when absolute regiocontrol is required (avoiding trace C3/C5 isomers), this method is superior. It relies on Halogen-Lithium Exchange followed by trapping with a sulfur dioxide surrogate.

Reagents[1][2][3][4]
  • Precursor: 4-Bromo-1-cyclobutyl-1H-pyrazole.

  • Metallating Agent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Isopropylmagnesium Chloride (
    
    
    ).
  • SO2 Source: DABSO (DABCO-bis(sulfur dioxide)).[1][2][3] A bench-stable solid that releases

    
     under reaction conditions, avoiding the use of toxic 
    
    
    
    gas.
  • Activator:

    
    -Chlorosuccinimide (NCS) or aqueous bleach (
    
    
    
    ).
Pathway Visualization

DABSO_Mechanism Step1 1. Halogen-Li Exchange (n-BuLi, -78°C) Inter1 Lithated Species (Py-Li at C4) Step1->Inter1 Step2 2. SO2 Insertion (Add DABSO) Inter1->Step2 Inter2 Py-SO2-Li (Sulfinate Salt) Step2->Inter2 Step3 3. Oxidative Chlorination (NCS or SO2Cl2) Inter2->Step3 Final Sulfonyl Chloride (Py-SO2Cl) Step3->Final

Figure 2: Step-wise workflow for DABSO-mediated sulfonamidation.

Detailed Protocol
  • Lithiation:

    • Dissolve 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C .

    • Add

      
      -BuLi (1.1 equiv, 2.5M in hexanes)  dropwise. Stir for 30 mins.
      
  • Sulfinylation:

    • In a separate flask, suspend DABSO (0.6 equiv) in THF.

    • Cannulate the lithiated pyrazole solution into the DABSO suspension at -78°C.

    • Warm to RT and stir for 1 hour. The mixture will become a clear solution (Lithium sulfinate).

  • Oxidative Chlorination (One-Pot):

    • Cool the sulfinate solution to 0°C.

    • Add NCS (1.1 equiv) dissolved in THF/DCM.

    • Stir for 30 mins to form the sulfonyl chloride.

  • Amination:

    • Add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

    • Stir at RT for 2–12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify.
    

Comparative Analysis of Reagents

FeatureMethod A: Chlorosulfonic AcidMethod B: DABSO/Lithiation
Regioselectivity Electronic Control (C4 dominant)Pre-determined by Bromine (C4 exclusive)
Substrate Tolerance Low (Acid harsh conditions)High (Tolerates acid-sensitive groups)
Safety Hazardous (

is corrosive)
Moderate (

-BuLi requires pyrophoric handling)
Cost Very Low (Commodity chemicals)Moderate (DABSO is specialized)
Scalability Excellent (kg scale)Good (g scale)
Yield (Typical) 60–80%75–90%

Troubleshooting & Expert Tips

  • Issue: Low Yield in Method A.

    • Cause: Decomposition of the cyclobutyl ring due to high heat.

    • Fix: Strictly control the temperature during addition. Do not exceed 60°C during the heating phase.

  • Issue: Regioisomers in Method B.

    • Cause: If using unsubstituted pyrazole with

      
      -BuLi, lithiation often occurs at C5 (ortho to N) rather than C4.
      
    • Fix:Must use the 4-bromo precursor to force Lithium-Halogen exchange at C4.

  • Issue: Hydrolysis of Sulfonyl Chloride.

    • Fix: The intermediate sulfonyl chloride is unstable to water. Ensure all glassware is dry and the quench/extraction is performed rapidly before adding the amine.

References

  • Woolven, H., et al. (2011).[2] "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[1][2][3] Organic Letters, 13(18), 4876–4878.[2] Link

  • Emmett, E. J., & Willis, M. C. (2015). "Preparation of DABSO from Karl-Fischer Reagent." Organic Syntheses, 90, 301.[3] Link

  • Bagal, S. K., et al. (2015). "Combining organometallic reagents, the sulfur dioxide surrogate DABSO, and amines: a one-pot preparation of sulfonamides."[1][4] Journal of Organic Chemistry, 80(14). Link

  • Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2018/067423. (Describes industrial chlorosulfonylation of pyrazoles). Link

  • Vertex Pharmaceuticals. (2011). "Pyrazole derivatives as JAK inhibitors."[5][6] U.S. Patent 8,158,616. Link

Sources

Application Note: Solubility Profiling of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-Cyclobutyl-1H-pyrazole-4-sulfonamide (Molecular Formula: C₇H₁₁N₃O₂S, MW: 201.25 g/mol ) is a highly versatile building block in medicinal chemistry. The molecule features a privileged pyrazole scaffold, a primary sulfonamide pharmacophore, and a lipophilic cyclobutyl ring[1]. Understanding its solubility profile in dimethyl sulfoxide (DMSO) and methanol is critical for downstream applications, ranging from high-throughput screening (HTS) to structural characterization and formulation development.

Solubility is not a static, universal metric; it is a dynamic property dictated by the solvent's physicochemical characteristics and the experimental methodology[2].

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is the industry standard for preparing concentrated kinetic stock solutions[3]. It acts as an excellent hydrogen-bond acceptor, readily solvating the primary amine of the sulfonamide group and the NH of the pyrazole ring.

  • Methanol: As a polar protic solvent, methanol is frequently used for thermodynamic solubility profiling, LC-MS analysis, and crystallization studies. It acts as both a hydrogen-bond donor and acceptor, interacting favorably with the sulfonamide oxygens and pyrazole nitrogens.

Solvation Compound 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide H_Acceptor H-Bond Acceptance (S=O, Pyrazole N) Compound->H_Acceptor exhibits H_Donor H-Bond Donation (NH2, Pyrazole NH) Compound->H_Donor exhibits Hydrophobic Hydrophobic Solvation (Cyclobutyl Ring) Compound->Hydrophobic exhibits DMSO DMSO (Aprotic, Polar) MeOH Methanol (Protic, Polar) H_Acceptor->DMSO Strong interaction H_Acceptor->MeOH Moderate interaction H_Donor->DMSO Strong interaction H_Donor->MeOH Strong interaction Hydrophobic->MeOH Weak interaction

Fig 1: Primary intermolecular interactions governing the solvation of the compound in DMSO and Methanol.

Causality in Experimental Design: Kinetic vs. Thermodynamic Solubility

When profiling a compound like 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, scientists must choose between kinetic and thermodynamic solubility models based on the phase of drug development[2].

Kinetic Solubility (The DMSO Approach): In early drug discovery, kinetic solubility is preferred for its speed and adaptability to HTS formats. It involves dissolving the compound in DMSO to create a master stock, which is then serially diluted into an aqueous buffer until precipitation occurs[3]. However, this "apparent" solubility can be artificially inflated by the presence of residual DMSO. Even at concentrations as low as 0.5–5% v/v, DMSO acts as a co-solvent, disrupting the hydration shell and delaying precipitation, which can overestimate equilibrium solubility by up to 6-fold[4].

Thermodynamic Solubility (The Methanol/Shake-Flask Approach): Thermodynamic solubility represents the true equilibrium state of the compound. It is determined by incubating the solid crystalline compound in a solvent (such as methanol or aqueous buffers) for an extended period—typically 24 hours—using the shake-flask method[4][5]. This method ensures that the solid phase is in perfect equilibrium with the molecularly dispersed compound in the liquid phase[5].

G Start 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (Solid Powder) Kinetic Kinetic Solubility (DMSO Stock) Start->Kinetic Thermo Thermodynamic Solubility (Methanol) Start->Thermo DMSO_Prep Dissolve in 100% DMSO (10-50 mM Stock) Kinetic->DMSO_Prep Add_MeOH Add Excess Solid to Methanol (Shake-Flask) Thermo->Add_MeOH Dilution Serial Dilution in Buffer (Max 2% DMSO) DMSO_Prep->Dilution Nephelometry Quantify via Nephelometry (Light Scattering) Dilution->Nephelometry Incubate Incubate 24h @ 25°C (Reach Equilibrium) Add_MeOH->Incubate Filter Filter (0.22 µm) & Quantify (HPLC-UV) Incubate->Filter

Fig 2: Parallel workflow for determining kinetic (DMSO-mediated) and thermodynamic (Methanol) solubility.

Quantitative Data & Methodological Comparisons

Table 1: Physicochemical Properties & Expected Behavior
PropertyValue / DescriptorImpact on Solvation
Molecular Weight 201.25 g/mol Low MW facilitates rapid dissolution kinetics.
Hydrogen Bond Donors 2 (Sulfonamide NH₂, Pyrazole NH)Strong interaction with DMSO (HBA) and Methanol.
Hydrogen Bond Acceptors 4 (Sulfonyl O₂, Pyrazole N₂)Enhances solubility in protic solvents like Methanol.
Lipophilicity Moderate (Cyclobutyl ring)Limits pure aqueous solubility; necessitates organic co-solvents.
Table 2: Comparison of Solubility Assays
ParameterKinetic Solubility (DMSO Stock)Thermodynamic Solubility (Methanol)
Starting Material Pre-dissolved 10–50 mM DMSO stockSolid crystalline powder
Incubation Time 2 hours[2]24 hours[4][5]
Detection Method Nephelometry (Light scattering)[3]HPLC-UV or LC-MS/MS[2]
Primary Use Case Early HTS, Bioassay prep[3]Lead optimization, Formulation[4]
Risk Factor Overestimation due to residual DMSO[4]Underestimation if equilibrium is not reached[5]

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control (QC) steps to ensure data integrity and prevent false-positive solubility readings.

Protocol A: Preparation of a 50 mM Kinetic Stock in DMSO

Purpose: To create a stable, highly concentrated master stock for downstream serial dilutions.

  • Gravimetric Measurement: Accurately weigh 10.06 mg of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide powder into a sterile, amber glass vial. (Note: Amber glass prevents potential UV-induced degradation of the pyrazole ring).

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO to the vial.

  • Agitation: Vortex the mixture at 2000 rpm for 60 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • QC Validation (The Tyndall Test): Shine a standard laser pointer through the vial in a dark room.

    • Causality: The absence of a visible laser beam path (Tyndall effect) confirms a true molecular solution. If the beam is visible, the compound has formed a colloidal suspension, indicating that 50 mM exceeds the absolute kinetic solubility limit in DMSO.

  • Storage: Aliquot the solution into 50 µL single-use tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture, which drastically reduces the solubility of lipophilic compounds over time[3].

Protocol B: Miniaturized Shake-Flask Thermodynamic Solubility in Methanol

Purpose: To determine the absolute saturation point of the compound in methanol at equilibrium.

  • Solid Excess Preparation: Add approximately 5–8 mg (an intentional excess) of solid 1-Cyclobutyl-1H-pyrazole-4-sulfonamide into a 2 mL Eppendorf tube[6].

  • Solvent Addition: Add 500 µL of HPLC-grade Methanol to the tube.

  • Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 300 rpm for exactly 24 hours.

    • Causality: A 24-hour incubation is the industry standard required to overcome the crystal lattice energy and reach true thermodynamic equilibrium[4][5].

  • QC Validation (Solid Presence): After 24 hours, visually inspect the tube.

    • Critical Step: There must be undissolved solid remaining at the bottom. If the solution is completely clear, saturation was not reached. You must add more solid and repeat the 24-hour incubation[5].

  • Phase Separation: Centrifuge the tube at 15,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial[5].

    • Causality: PTFE is used because it is chemically inert to methanol and prevents the adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the filtrate 1:100 in methanol and quantify the concentration using HPLC-UV against a pre-established calibration curve of the compound[2][5].

References

  • Benchchem. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • Ovid. A high throughput solubility assay for drug discovery.
  • ResearchGate. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method.
  • Pharma Excipients. UNGAP best practice for improving solubility data quality of orally administered drugs.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a key intermediate in the development of various therapeutic agents. The successful transition from laboratory-scale synthesis to pilot or manufacturing scale requires a thorough understanding of the reaction parameters, potential hazards, and process optimization strategies.

This document provides a comprehensive guide to the scale-up synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. The proposed synthetic route is a three-step process commencing with the N-alkylation of pyrazole, followed by chlorosulfonation, and concluding with amination. While this guide is based on established chemical principles and analogous transformations reported in the literature, it is imperative that any scale-up operation is preceded by a thorough safety assessment and small-scale trials to validate the process under local conditions.[2]

Overall Synthetic Workflow

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is accomplished through a robust three-step sequence. This workflow is designed to utilize commercially available starting materials and reagents that are amenable to larger-scale operations.

Synthetic_Workflow Pyrazole Pyrazole Intermediate1 1-Cyclobutyl-1H-pyrazole Pyrazole->Intermediate1 Step 1: N-Alkylation CyclobutylBromide Cyclobutyl Bromide CyclobutylBromide->Intermediate1 Step1_reagents K2CO3, DMF Step1_reagents->Intermediate1 Intermediate2 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride Intermediate1->Intermediate2 Step 2: Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate2 ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Intermediate2 FinalProduct 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Intermediate2->FinalProduct Step 3: Amination Ammonia Aqueous Ammonia (NH4OH) Ammonia->FinalProduct

Caption: Overall synthetic route for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

Principle and Mechanistic Insight

The initial step involves the N-alkylation of the pyrazole ring with cyclobutyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole anion attacks the electrophilic carbon of cyclobutyl bromide. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium cation and increasing the nucleophilicity of the pyrazole anion. Potassium carbonate acts as a base to deprotonate the pyrazole.

Lab-Scale Protocol (10 g)
  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add pyrazole (10.0 g, 0.147 mol), potassium carbonate (30.5 g, 0.221 mol), and DMF (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclobutyl bromide (23.8 g, 0.176 mol) dropwise to the suspension over 15-20 minutes.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation to yield 1-cyclobutyl-1H-pyrazole as a colorless oil.

Scale-Up Considerations and Protocol (1 kg)

Safety Precautions:

  • Cyclobutyl bromide is a lachrymator and alkylating agent; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • DMF is a reproductive toxin; avoid inhalation and skin contact.

  • The reaction is exothermic upon addition of the alkylating agent and during heating. Ensure adequate cooling capacity.

Equipment:

  • A 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and reflux condenser with a gas outlet connected to a scrubber.

Protocol:

  • Charge the reactor with pyrazole (1.0 kg, 14.7 mol), potassium carbonate (3.05 kg, 22.1 mol), and DMF (10 L).

  • Start agitation and stir the suspension at ambient temperature for at least 30 minutes.

  • Slowly add cyclobutyl bromide (2.38 kg, 17.6 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C using the reactor jacket cooling.

  • Once the addition is complete, slowly heat the reaction mixture to 80-85 °C. Monitor the internal temperature closely to control the exotherm.

  • Maintain the reaction at 80-85 °C for 4-6 hours, or until in-process control (e.g., GC-MS) confirms the consumption of the starting material.

  • Cool the reactor contents to 20-25 °C.

  • In a separate vessel, prepare 50 L of ice-cold water.

  • Slowly transfer the reaction mixture to the cold water with vigorous stirring.

  • Transfer the quenched mixture to a suitable liquid-liquid extractor and extract with ethyl acetate (3 x 15 L).

  • Combine the organic extracts, wash with brine (2 x 10 L), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain 1-cyclobutyl-1H-pyrazole.

ParameterLab-Scale (10 g)Scale-Up (1 kg)
Pyrazole10.0 g1.0 kg
Cyclobutyl Bromide23.8 g2.38 kg
Potassium Carbonate30.5 g3.05 kg
DMF100 mL10 L
Reaction Temperature80-85 °C80-85 °C
Typical Yield75-85%70-80%
Purity (GC)>98%>98%

Step 2: Chlorosulfonation of 1-Cyclobutyl-1H-pyrazole

Principle and Mechanistic Insight

This step involves an electrophilic aromatic substitution reaction where the pyrazole ring is attacked by the powerful electrophile, chlorosulfonic acid, to introduce a sulfonyl chloride group at the C4 position. The reaction is highly exothermic and generates hydrogen chloride gas as a byproduct. Thionyl chloride is often used as a co-reagent to react with any water present and to help drive the reaction to completion.[1]

Lab-Scale Protocol (10 g)
  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a caustic scrubber, add chloroform (75 mL).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (42.0 g, 0.36 mol) to the chloroform with stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 1-cyclobutyl-1H-pyrazole (10.0 g, 0.082 mol) in chloroform (25 mL).

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 8-10 hours.

  • Add thionyl chloride (11.7 g, 0.098 mol) dropwise at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice (500 g) with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers, wash with cold water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride as a solid, which can be used in the next step without further purification.

Scale-Up Considerations and Protocol (1 kg)

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a dry environment and with appropriate PPE (face shield, acid-resistant gloves, and apron).

  • The reaction is highly exothermic and produces large volumes of HCl gas. A robust scrubbing system is mandatory.

  • The quenching step is also highly exothermic and requires careful control.

Equipment:

  • A 20 L jacketed glass reactor with a robust mechanical stirrer, thermocouple, pressure-equalizing dropping funnel, and a gas outlet connected to a large-capacity caustic scrubber.

Protocol:

  • Ensure the reactor is clean and dry. Purge with nitrogen gas.

  • Charge the reactor with chloroform (7.5 L) and cool the jacket to -10 to -5 °C.

  • Slowly add chlorosulfonic acid (4.2 kg, 36.0 mol) to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve 1-cyclobutyl-1H-pyrazole (1.0 kg, 8.2 mol) in chloroform (2.5 L).

  • Add the pyrazole solution to the dropping funnel and add it dropwise to the reactor over 2-3 hours. The addition rate must be carefully controlled to keep the internal temperature below 10 °C.

  • After complete addition, slowly raise the temperature of the reactor to 60 °C.

  • Stir at 60 °C for 8-10 hours. Vigorous gas evolution will be observed initially.

  • Slowly add thionyl chloride (1.17 kg, 9.8 mol) over 1 hour at 60 °C.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Cool the reactor to 10-15 °C.

  • In a separate, larger (e.g., 100 L) reactor, prepare a large amount of crushed ice (approx. 50 kg).

  • Very slowly, transfer the reaction mixture onto the crushed ice with vigorous stirring. The rate of addition must be controlled to manage the exotherm and gas evolution.

  • Once the quench is complete, separate the organic layer.

  • Extract the aqueous layer with chloroform (2 x 5 L).

  • Combine the organic layers, wash with cold water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride.

ParameterLab-Scale (10 g)Scale-Up (1 kg)
1-Cyclobutyl-1H-pyrazole10.0 g1.0 kg
Chlorosulfonic Acid42.0 g4.2 kg
Thionyl Chloride11.7 g1.17 kg
SolventChloroformChloroform
Reaction Temperature60 °C60 °C
Typical Yield85-95% (crude)80-90% (crude)

Step 3: Amination of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Principle and Mechanistic Insight

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This reaction is typically carried out in a biphasic system or in a solvent that can dissolve both the sulfonyl chloride and accommodate the aqueous ammonia. The reaction is generally fast and exothermic.

Lab-Scale Protocol (based on 10 g of starting pyrazole)
  • Dissolve the crude 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride (assuming ~16 g, ~0.072 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add concentrated aqueous ammonia (28-30%, ~20 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Add water (50 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude solid product.

Scale-Up Considerations and Protocol (based on 1 kg of starting pyrazole)

Safety Precautions:

  • Concentrated ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

  • The reaction is exothermic. Ensure adequate cooling.

Equipment:

  • A 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, and addition funnel.

Protocol:

  • Dissolve the crude 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride (assuming ~1.6 kg, ~7.2 mol) in dichloromethane (10 L) in the reactor.

  • Cool the reactor contents to 0-5 °C using the jacket.

  • Slowly add concentrated aqueous ammonia (28-30%, ~2.0 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by an in-process control method (e.g., HPLC).

  • Once the reaction is complete, add water (5 L) and stir for 15 minutes.

  • Stop the agitation and allow the layers to separate.

  • Drain the lower organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 3 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Step 4: Purification of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Principle and Mechanistic Insight

Recrystallization is the most common and effective method for purifying solid organic compounds on a large scale.[3] The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures, while impurities should remain soluble at all temperatures or be insoluble at high temperatures. For sulfonamides, alcohol-water mixtures are often effective.[4]

Lab-Scale Protocol
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Scale-Up Considerations and Protocol

Equipment:

  • A suitable-sized jacketed reactor for dissolution.

  • A filter press or a large Nutsche filter for filtration.

  • A vacuum oven for drying.

Protocol:

  • Charge the crude 1-Cyclobutyl-1H-pyrazole-4-sulfonamide to a clean reactor.

  • Add a suitable solvent (e.g., 95% ethanol, determined by small-scale solubility studies) and heat the mixture with stirring until the solid is completely dissolved.

  • If necessary, treat with activated charcoal and filter the hot solution through a pre-heated filter press or Nutsche filter into a clean, jacketed crystallizer.

  • Slowly cool the filtrate with controlled cooling rates to promote the growth of large, pure crystals. A typical cooling profile might be from 70 °C to 20 °C over 4-6 hours, followed by a further cooling to 0-5 °C for 2 hours.

  • Collect the crystals by filtration using a Nutsche filter.

  • Wash the filter cake with a small amount of cold recrystallization solvent.

  • Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterLab-ScaleScale-Up
Purification MethodRecrystallizationRecrystallization
Typical Solvent95% Ethanol95% Ethanol (or other optimized solvent)
Typical Final Purity>99% (HPLC)>99% (HPLC)
Overall Yield (from pyrazole)45-60%40-55%

Conclusion

The successful scale-up synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide hinges on a thorough understanding of the reaction chemistry and the implementation of robust process controls. Key considerations include the management of exothermic events, safe handling of hazardous reagents, and optimization of purification methods to ensure high purity and yield. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists to develop a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.

References

  • Nagender, P., Naidu, V. G. M., & Mukkanti, K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239–26251. [Link][1]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link][3]

  • Purdue University. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link][5]

  • University of Illinois. (2019). Scale-up Reactions - Division of Research Safety. [Link][6]

  • Robinson Brothers. (n.d.). Chlorosulfonation. Retrieved from [Link][7]

  • F. Hoffmann-La Roche AG. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents. [8]

  • IOPScience. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link][2]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Synthetic Communications, 20(18), 2849-2853. [Link][9]

  • Bellevue College. (n.d.). Experiment 3 Crystallization. [Link][10]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide . This scaffold is a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.

Traditional thermal synthesis of N-alkylated pyrazoles with secondary halides (like bromocyclobutane) is often plagued by slow kinetics and competing E2 elimination reactions, leading to low yields. By utilizing Microwave (MW) dielectric heating , this protocol overcomes the steric hindrance of the cyclobutyl group, reducing reaction times from 12+ hours to under 30 minutes while suppressing side-product formation.

Key Advantages
  • Reaction Speed: 20–30 minutes vs. overnight reflux.

  • Selectivity: Enhanced

    
     substitution over elimination.
    
  • Safety: Sealed-vessel processing minimizes exposure to alkyl halides.

  • Scalability: Validated for 0.5 mmol to 10 mmol scales.

Scientific Rationale & Mechanism

The Challenge of Cyclobutyl Alkylation

The introduction of a cyclobutyl group onto a pyrazole nitrogen presents a specific challenge. Bromocyclobutane is a secondary alkyl halide with significant steric strain. Under conventional thermal heating (conductive heating), the prolonged exposure required to overcome the activation energy often leads to:

  • Thermal degradation of the strained cyclobutyl ring.

  • Dehydrohalogenation (E2 elimination) to form cyclobutene/butadiene rather than the desired substitution product.

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the dipolar solvent (DMF or Acetonitrile) and the ionic reagents. This creates rapid internal heating (inverted thermal gradient).

  • Specific Microwave Effect: The rapid rotation of dipoles aligns the transition state, potentially lowering the activation energy (

    
    ) for the bimolecular nucleophilic substitution (
    
    
    
    ).
  • Instantaneous "On/Off": Precise control prevents the "thermal overrun" responsible for ring degradation.

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole-4-sulfonamide by a mild base (Cesium Carbonate), generating a pyrazolate anion. This nucleophile attacks the electrophilic carbon of bromocyclobutane.

ReactionMechanism cluster_0 Activation cluster_1 Microwave Irradiation (MW) Step1 1H-Pyrazole-4-sulfonamide (pKa ~10.5) Anion Pyrazolate Anion (Nucleophile) Step1->Anion Deprotonation Base Cs2CO3 (Base) Base->Step1 TS Transition State [Py-N ... C-Br]‡ Anion->TS + Bromocyclobutane Product 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide TS->Product SN2 (Major) SideProduct Elimination Byproduct (Cyclobutene) TS->SideProduct E2 (Suppressed) MW_Source MW Energy (Dipolar Polarization) MW_Source->TS ΔG‡ Reduction

Figure 1: Mechanistic pathway highlighting the critical Microwave intervention at the transition state to favor substitution over elimination.

Experimental Protocol

Equipment & Reagents

Instrumentation:

  • Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.

  • IR temperature sensor (fiber optic probe preferred for highest accuracy).

Reagents:

Reagent Equiv. MW ( g/mol ) Role
1H-Pyrazole-4-sulfonamide 1.0 147.15 Substrate
Bromocyclobutane 1.5 135.00 Electrophile
Cesium Carbonate (Cs₂CO₃) 2.0 325.82 Base

| N,N-Dimethylformamide (DMF) | - | - | Solvent (High tan


) |
Step-by-Step Methodology
Step 1: Reaction Assembly
  • In a 10 mL microwave vial, charge 1H-Pyrazole-4-sulfonamide (147 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).

  • Add a magnetic stir bar.

  • Add DMF (3.0 mL). Note: DMF is chosen for its high dielectric constant (

    
     = 36.7) and loss tangent, ensuring efficient coupling.
    
  • Stir for 2 minutes at room temperature to ensure partial deprotonation.

  • Add Bromocyclobutane (203 mg / 141 µL, 1.5 mmol) via micropipette.

  • Cap the vial tightly with a crimp cap.

Step 2: Microwave Irradiation

Program the reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature 140 °COptimal for secondary halide displacement.
Hold Time 20:00 (mm:ss)Sufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMF boils at 153°C, pressure remains low).
Power 200 W (Max)High initial power to reach temp quickly.
Stirring HighEssential to prevent "hot spots" in heterogeneous mix.
Pre-Stir 30 secHomogenization before heating.

Execute the run. The temperature should ramp to 140°C within 60–90 seconds.

Step 3: Work-up and Purification
  • Cool the vial to room temperature (using reactor compressed air cooling).

  • Decant the reaction mixture into a separatory funnel containing Ethyl Acetate (30 mL) and Brine (30 mL) .

  • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Water (3 x 20 mL) to remove DMF. Crucial Step: Residual DMF prevents crystallization.[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude residue is typically >90% pure. Recrystallize from Ethanol/Hexane (1:3) or purify via Flash Chromatography (0-5% MeOH in DCM).

Validation & Analysis (Self-Validating System)

To ensure the protocol worked, check against these expected analytical markers.

NMR Interpretation[2]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole Ring: Look for two singlets (or closely spaced doublets) around δ 8.30 ppm and δ 7.80 ppm (H-3 and H-5).

    • Sulfonamide: Broad singlet at δ 7.20–7.40 ppm (SO₂NH₂).

    • Cyclobutyl Methine (Key Marker): A quintet/multiplet at δ 4.90–5.10 ppm . If this is missing, alkylation failed.

    • Cyclobutyl CH₂: Multiplets between δ 1.80–2.50 ppm .

Mass Spectrometry (LC-MS)
  • Target Mass: 201.24 Da.

  • Observed Ion: Look for

    
     or 
    
    
    
    .
  • Troubleshooting: If you see mass 148 (Starting Material) or mass 54 (Butadiene gas evolution), increase temperature by 10°C or switch solvent to NMP.

Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Prep Mix: Pyrazole + Cs2CO3 + DMF Add Bromocyclobutane Start->Prep MW_Check Dissolution Check Prep->MW_Check MW_Run MW Irradiation 140°C, 20 min, 200W MW_Check->MW_Run Clear/Suspension Workup Extraction (EtOAc/Brine) Remove DMF (3x Water Wash) MW_Run->Workup Analysis LCMS & NMR Check Workup->Analysis Success Pure Product (>85% Yield) Analysis->Success Purity >95% Fail Recrystallize / Column Analysis->Fail Purity <90% Fail->Success

Figure 2: Operational workflow for the synthesis and validation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Low MW absorption or temperature.Increase Temp to 160°C. Add 100 µL ionic liquid (bmim-PF6) as a "doping" agent to increase heating rate.
Side Product (Elimination) Base is too strong or Temp too high.Switch base to K₂CO₃. Lower Temp to 120°C and extend time to 40 min.
Vial Failure/Venting Excessive pressure from volatile halide.Ensure headspace is >50% of vial volume. Use a larger vial (35 mL) for the same scale.
Product is Oily Residual DMF.Lyophilize overnight or wash organic layer extensively with LiCl solution (5%).

References

  • Microwave-Assisted Pyrazole Synthesis (General): Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review."[2] European Journal of Life Sciences, 2025.[2]

  • Microwave Sulfonamide Synthesis: Guzel-Ozaytekin, A., et al. "Microwave-assisted synthesis and bioevaluation of new sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.

  • Cyclobutyl Stability & Reactivity: Wiberg, K. B. "Structural Effects of the Cyclobutyl Group on Reactivity and Properties." The Journal of Organic Chemistry.

  • Microwave Alkylation Protocols (Base/Solvent Selection): Bogdal, D., et al. "Microwave-assisted alkylation of heterocycles." Tetrahedron, 2000. (Foundational methodology for Cs2CO3/DMF systems).

  • Precursor Data (1H-Pyrazole-4-sulfonamide): Sigma-Aldrich Product Data, CAS 27429-59-0.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar pyrazole sulfonamide derivatives. Here, we address common challenges encountered during synthesis, providing in-depth, scientifically-grounded solutions and detailed protocols to enhance reaction yield and product purity.

Synthetic Overview

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is typically approached via a multi-step sequence. A common and logical pathway involves the initial N-alkylation of the pyrazole ring with a cyclobutyl group, followed by electrophilic sulfonylation at the C4 position, and subsequent amination. Understanding this workflow is critical for effective troubleshooting.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination Pyrazole 1H-Pyrazole Cyclobutyl_Pyrazole 1-Cyclobutyl-1H-pyrazole Pyrazole->Cyclobutyl_Pyrazole  Cyclobutyl bromide,  Base (e.g., K2CO3, NaH) Sulfonyl_Chloride 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride Cyclobutyl_Pyrazole->Sulfonyl_Chloride  Chlorosulfonic acid,  Thionyl chloride Final_Product 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Sulfonyl_Chloride->Final_Product  Ammonia source  (e.g., NH4OH)

Caption: A common synthetic workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield for the N-alkylation of pyrazole (Step 1) is consistently low, and I see multiple spots on my TLC. What is going wrong?

Answer: Low yields and multiple products in the N-alkylation step often stem from three primary issues: incomplete deprotonation, side reactions, and incorrect choice of reagents.

  • Causality - The Role of the Base: Pyrazole has a pKa of approximately 14.2, meaning it requires a sufficiently strong base for complete deprotonation to form the pyrazolide anion, which is the active nucleophile. Using a weak base like potassium carbonate (K₂CO₃) can lead to an equilibrium with a significant amount of unreacted pyrazole, resulting in a sluggish and incomplete reaction. A stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will deprotonate the pyrazole much more effectively, driving the reaction to completion.[1]

  • Causality - Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. DMF can accelerate Sₙ2 reactions, but THF is often easier to remove during workup. Using THF with a strong base like KOtBu has been shown to produce good yields.[1]

  • Side Products: If your starting pyrazole is unsubstituted at the 3 and 5 positions, you can get a mixture of 1-cyclobutyl and 1,3-dicyclobutyl (or 1,5-dicyclobutyl) products. More commonly, you might be seeing unreacted starting material and the desired product. Careful monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material.[1]

Optimization Strategy:

  • Base and Solvent Selection: Switch to a stronger base. Potassium tert-butoxide (KOtBu) in THF is an excellent choice that often leads to high yields (upwards of 78%).[1]

  • Temperature Control: Perform the deprotonation at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature for the alkylation step.[1]

  • Reagent Purity: Ensure your cyclobutyl bromide and pyrazole are pure and the solvent is anhydrous, as water can quench the base and the pyrazolide anion.

ParameterRecommendationRationale
Base Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)Ensures complete deprotonation of the pyrazole ring.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, good for Sₙ2, easy to remove.[1]
Temperature 0 °C for deprotonation, then 25-30 °C for alkylationControls exothermicity and promotes a smooth reaction.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.
Q2: The sulfonylation of 1-cyclobutyl-1H-pyrazole (Step 2) is inefficient. How can I improve the yield of the sulfonyl chloride?

Answer: The sulfonylation of a pyrazole ring is an electrophilic aromatic substitution. The C4 position is the most electron-rich and nucleophilic, making it the primary site for this reaction.[2] Low yields are typically due to insufficient reactivity of the sulfonating agent, harsh reaction conditions causing degradation, or moisture contamination.

  • Causality - Reagent Choice and Stoichiometry: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. It should be used in significant excess (often 5-6 equivalents) to drive the reaction forward. The reaction initially forms a sulfonic acid intermediate. To obtain the desired sulfonyl chloride, a chlorinating agent like thionyl chloride (SOCl₂) is typically added in a second step or in situ. A combination of chlorosulfonic acid and thionyl chloride in chloroform has been reported to give yields as high as 90%.[1]

  • Causality - Temperature Management: This reaction is highly exothermic. The initial addition of the pyrazole substrate to chlorosulfonic acid must be done at low temperatures (e.g., 0 °C) to prevent charring and decomposition. After the addition, the temperature is typically raised to promote the reaction (e.g., 60 °C).[1]

  • Moisture Sensitivity: Chlorosulfonic acid and the resulting pyrazole sulfonyl chloride are both highly sensitive to moisture. The sulfonyl chloride will readily hydrolyze back to the sulfonic acid if water is present, drastically reducing the yield of the desired intermediate for the subsequent amination step. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere.

Optimized Sulfonylation Protocol:

  • In an oven-dried, three-neck flask under a nitrogen atmosphere, add chloroform.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq.) to the chloroform with vigorous stirring.

  • In a separate flask, dissolve 1-cyclobutyl-1H-pyrazole (1.0 eq.) in chloroform.

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly raise the temperature to 60 °C and stir for 10-12 hours, monitoring by TLC.

  • Add thionyl chloride (1.3 eq.) dropwise at 60 °C and continue stirring for an additional 2 hours.[1]

  • Carefully quench the reaction by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent like dichloromethane.

G Start Low Yield in Sulfonylation? Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Temp Was temperature controlled during addition? Check_Moisture->Check_Temp Yes Dry_Glassware Action: Oven-dry all glassware, use inert atm. Check_Moisture->Dry_Glassware No Check_Reagents Is ClSO3H in large excess and SOCl2 used? Check_Temp->Check_Reagents Yes Control_Temp Action: Add substrate at 0 °C, then heat. Check_Temp->Control_Temp No Success Yield Improved Check_Reagents->Success Yes Adjust_Reagents Action: Use >5 eq. ClSO3H and add SOCl2. Check_Reagents->Adjust_Reagents No Dry_Glassware->Start Retry Control_Temp->Start Retry Adjust_Reagents->Start Retry

Caption: Troubleshooting flowchart for the sulfonylation step.

Q3: My final product is difficult to purify. It often "oils out" during recrystallization. What should I do?

Answer: "Oiling out" is a common problem in the purification of sulfonamides where the compound separates as a liquid instead of forming crystals.[3] This typically happens when the crude product is highly impure or an inappropriate recrystallization solvent is used.

  • Causality - Impurities and Saturation: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation. If the boiling point of your solvent is higher than the melting point of your impure product, it is likely to separate as an oil.

  • Causality - Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For sulfonamides, which have both polar (SO₂NH₂) and non-polar (cyclobutyl, pyrazole ring) components, a mixed solvent system is often effective. Isopropanol-water or ethanol-water mixtures are excellent starting points.[4]

Purification Strategy:

  • Pre-Purification: If the crude product is very impure (as indicated by TLC or ¹H NMR), consider a preliminary purification by column chromatography before attempting recrystallization. This will remove the bulk of the impurities that inhibit crystallization.[1][5]

  • Solvent System Optimization:

    • Start by dissolving your crude product in a minimal amount of hot isopropanol.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot isopropanol to redissolve the cloudiness, creating a saturated solution.

    • Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for the formation of well-defined crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.[3]

  • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[3]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control throughout the entire synthesis? A: The two most critical parameters are temperature control and moisture exclusion . The N-alkylation with strong bases and the sulfonylation with chlorosulfonic acid are highly reactive and can lead to side products or decomposition if the temperature is not carefully managed.[1] Both steps involve moisture-sensitive reagents and intermediates, making an inert atmosphere and anhydrous solvents essential for high yields.

Q: How does the cyclobutyl group affect the reactivity of the pyrazole ring? A: The cyclobutyl group is an electron-donating alkyl group. By attaching it to the N1 position, it slightly increases the electron density of the pyrazole ring system compared to an unsubstituted 1H-pyrazole. This makes the ring more activated towards electrophilic aromatic substitution, which should, in principle, facilitate the sulfonylation at the C4 position.

Q: What analytical techniques are essential for monitoring this synthesis? A:

  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress at every step. It helps you determine when the starting material has been consumed and allows you to visualize the formation of products and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product. It is the most powerful tool for identifying regioisomers and other structural impurities.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.

References

  • Gollapalli, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Gollapalli, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Sokolyuk, P. A., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity. Available at: [Link]

  • PrepChem (N.A.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Available at: [Link]

  • O'Donnell, J. J. (1957). Sulfonamide purification process. Google Patents (US2777844A).
  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Salar, U., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. Available at: [Link]

  • Kumar, V., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

Sources

Solving solubility issues with 1-Cyclobutyl-1H-pyrazole-4-sulfonamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Assay Troubleshooting Guide

Status: Operational | Last Updated: March 1, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Solubility Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent data, precipitation, or "flat-lining" dose-response curves with 1-Cyclobutyl-1H-pyrazole-4-sulfonamide .

The Chemical Challenge: This molecule presents a classic medicinal chemistry conflict. The pyrazole-sulfonamide core is polar and capable of hydrogen bonding, but the cyclobutyl moiety introduces significant lipophilicity and steric bulk.

  • The Trap: While the sulfonamide group is a weak acid (pKa ~10), the molecule remains largely neutral at physiological pH (7.4) .

  • The Consequence: The neutral cyclobutyl tail drives rapid aggregation in aqueous buffers due to the hydrophobic effect, often leading to "crashing out" immediately upon dilution from DMSO.

This guide provides a mechanistic approach to stabilizing this compound in biological assays.

Phase I: Stock Solution Integrity

The Golden Rule: Solubility issues in the assay often begin in the freezer. DMSO is hygroscopic; it absorbs water from the air.[2] If your DMSO stock contains even 5% water, the solubility of this lipophilic sulfonamide can drop by orders of magnitude.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.005%).[1] Do not use Ethanol (high evaporation rates alter concentration).[1]

  • Concentration Limit: Prepare stocks at 10 mM or 20 mM . Avoid 100 mM stocks for this analog; the cyclobutyl group increases crystal lattice energy, making high-concentration dissolution difficult.

  • Dissolution Method:

    • Vortex for 60 seconds.

    • If undissolved: Sonicate at 40 kHz for 5 minutes (water bath temp < 37°C).

    • Visual Check: Hold the vial against a light source. Any turbidity indicates micro-crystals that will seed precipitation later.[1]

Storage Architecture
ParameterStandardReason
Vial Type Amber Glass or PolypropylenePrevent photodegradation (sulfonamides are stable, but pyrazoles can be light-sensitive).[1]
Temperature -20°COptimal stability.[1][2][3][4][5]
Freeze/Thaw Max 3 cyclesRepeated thermal stress induces crystal nucleation.[1]
Seal Parafilm + DesiccantPrevent DMSO hydration.[1]

Phase II: The Dilution Strategy (The Danger Zone)

The Mechanism of Failure: Directly pipetting 1 µL of 10 mM DMSO stock into 999 µL of aqueous buffer causes a "Solvent Shock." The local dielectric constant changes rapidly, stripping the solvation shell from the cyclobutyl group before it can disperse, causing immediate precipitation.

The Solution: Intermediate Dilution Step

Do not dilute directly to the assay well. Use an intermediate "holding" plate.[1]

Workflow Diagram: The 3-Step Dilution Protocol

DilutionProtocol cluster_0 Mechanism of Action Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Plate (100µM in 10% DMSO) Stock->Inter 1:100 Dilution (Into Buffer + Surfactant) Assay 3. Assay Plate (1µM in 1% DMSO) Inter->Assay 1:100 Dilution (Final Step) Buffer Assay Buffer (PBS/HEPES) Buffer->Inter Buffer->Assay Note The Intermediate Step allows formation of stable micelles before final dilution.

Figure 1: Step-wise dilution strategy to prevent solvent shock precipitation.

Protocol Steps:

  • Prepare Intermediate Buffer: Assay Buffer + 0.05% Tween-20 (or Pluronic F-127).[1]

  • Create Intermediate Stock: Dilute 10 mM DMSO stock 1:10 into the Intermediate Buffer. (Result: 1 mM compound in 10% DMSO).

  • Final Assay Dilution: Dilute the Intermediate Stock 1:100 into the final assay wells.

    • Result: 10 µM compound, 0.1% DMSO.

    • Benefit: The surfactant in step 1 coats the lipophilic cyclobutyl tail, preventing aggregation.

Phase III: Assay Buffer Optimization

If the standard dilution protocol fails, you must modify the assay buffer thermodynamics.

A. Surfactants (Critical)

The cyclobutyl group is highly hydrophobic. You must lower the surface tension of your buffer.

  • Recommendation: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[1]

  • Why: These concentrations are above the Critical Micelle Concentration (CMC), ensuring the compound is solubilized in micelles rather than floating as crystals.

B. Carrier Proteins
  • Recommendation: Add 0.1% BSA (Bovine Serum Albumin) .[1]

  • Mechanism:[6] Albumin has hydrophobic pockets that bind lipophilic small molecules, acting as a reservoir and preventing non-specific binding (NSB) to the plastic plate.

C. Cyclodextrins (The "Nuclear Option")

If the compound is stubborn, use inclusion complexation.

  • Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Protocol: Add 0.5% (w/v) HP-β-CD to your assay buffer.

  • Mechanism:[6] The hydrophobic cyclobutyl tail enters the cyclodextrin cavity, shielding it from water while the polar sulfonamide head remains exposed.

Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures.

TroubleshootingTree Start Assay Issue Detected Precip Visible Precipitate? Start->Precip LowPotency Low Potency / Flat Curve? Start->LowPotency CheckDMSO Check DMSO Stock (Is it cloudy?) Precip->CheckDMSO NSB Non-Specific Binding (Sticking to Plate) LowPotency->NSB Resonicate Sonicate/Warm (37°C) CheckDMSO->Resonicate Yes DilutionShock Dilution Shock CheckDMSO->DilutionShock No AddTween Add 0.05% Tween-20 to Buffer DilutionShock->AddTween ChangePlate Switch to NBS* Polystyrene Plates NSB->ChangePlate AddBSA Add 0.1% BSA NSB->AddBSA

*Figure 2: Diagnostic logic for resolving solubility-driven assay failures. (NBS = Non-Binding Surface).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve the compound since it's a sulfonamide? A: No. While sulfonamides are acidic (pKa ~10), they require basic conditions (pH > 10) to deprotonate and become water-soluble anions.[1] Biological assays typically run at pH 7.[1]4. Lowering the pH (acidifying) will only protonate the pyrazole nitrogens (pKa ~2.5), which might help slightly, but usually, it keeps the sulfonamide neutral and insoluble.

Q2: My IC50 varies significantly between runs. Why? A: This is a hallmark of "kinetic solubility" issues. If you prepare the assay plate and read it immediately, the compound might still be in solution. If you wait 30 minutes, it precipitates.

  • Fix: Standardize the time between dilution and reading. Use the Intermediate Dilution Strategy (Section 3) to stabilize the solution thermodynamically.

Q3: Is this compound light sensitive? A: Pyrazoles are generally stable, but sulfonamides can degrade under intense UV. Store solids in amber vials. In the assay, standard room lighting is acceptable for short durations (<4 hours).

References

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine.[1] [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • PubChem. (2025).[1] Compound Summary: Sulfonamide Class Properties. National Library of Medicine. [Link]

Sources

Minimizing side reactions in 1-Cyclobutyl-1H-pyrazole-4-sulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered pyrazole-4-sulfonamides. These scaffolds are critical in modern drug development, notably serving as non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors for inflammatory conditions[1].

However, the incorporation of the cyclobutyl moiety and subsequent functionalization introduces competing reaction pathways that can severely impact yield. This guide is designed to dissect the causality behind these side reactions and provide self-validating protocols to ensure a robust, high-yielding synthesis.

Part 1: Mechanistic Workflow & Causality

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide proceeds via a three-step sequence: N-alkylation, chlorosulfonation, and amidation. At each node, specific thermodynamic and kinetic factors dictate whether the reaction proceeds to the desired intermediate or diverges into a destructive side reaction.

G SM 1H-Pyrazole + Cyclobutyl Bromide Int1 1-Cyclobutyl-1H-pyrazole SM->Int1 N-Alkylation (Cs2CO3, DMF) Side1 Cyclobutene (E2 Elimination) SM->Side1 Strong Base (NaH, KOH) Int2 1-Cyclobutyl-1H-pyrazole -4-sulfonyl chloride Int1->Int2 ClSO3H + SOCl2 (60°C) Side2 Sulfonic Acid (Incomplete Chlorination) Int1->Side2 ClSO3H alone (Low Temp) Product 1-Cyclobutyl-1H-pyrazole -4-sulfonamide Int2->Product Anhydrous NH3 (0°C, Dioxane) Side3 Sulfonimide Dimer & Hydrolysis Int2->Side3 Aqueous NH3 (Room Temp)

Reaction pathways and side-reaction divergence in 1-Cyclobutyl-1H-pyrazole-4-sulfonamide synthesis.

Part 2: Troubleshooting Guide (FAQs)

Q1: During the cyclobutylation step, why am I seeing low yields of 1-cyclobutyl-1H-pyrazole and high amounts of gas evolution? Cause: The cyclobutyl ring is highly strained, and the


-carbon of bromocyclobutane is secondary, making 

substitution kinetically slow. When strong bases like Sodium Hydride (NaH) are used[2], the highly basic environment promotes

elimination of the alkyl halide. The gas you are observing is volatile cyclobutene, meaning your starting material is being destroyed rather than alkylated. Solution: Transition to a milder base with a large counterion, such as Cesium Carbonate (

) in N,N-Dimethylformamide (DMF). The "cesium effect" enhances the nucleophilicity of the pyrazole nitrogen by forming a highly reactive, solvent-separated ion pair. This drives the

pathway while suppressing the basicity required for

elimination.

Q2: My chlorosulfonation reaction stalls at the sulfonic acid intermediate. How do I drive it to the sulfonyl chloride without degrading the cyclobutyl ring? Cause: Chlorosulfonic acid (


) acts sequentially: it first sulfonates the pyrazole ring (a fast, exothermic step), then chlorinates the resulting sulfonic acid to the sulfonyl chloride (a slow step). Because the pyrazole ring is heavily deactivated by protonation in the strongly acidic medium, the chlorination step requires significant thermal energy. However, heating the reaction above 90°C risks decomposing the sensitive cyclobutyl ring.
Solution:  Implement a synergistic dual-reagent system. Use 

for the initial sulfonation, followed by the addition of Thionyl Chloride (

).

is a vastly superior chlorinating agent, allowing complete conversion of the sulfonic acid to the sulfonyl chloride at a much milder 60°C[3].

Q3: My final amidation yields a mixture of the desired sulfonamide, hydrolyzed sulfonic acid, and a bis-sulfonamide dimer. How do I control this? Cause: The pyrazole-4-sulfonyl chloride intermediate is highly electrophilic[4]. If aqueous ammonia is used, water acts as a competing nucleophile, hydrolyzing the chloride back to the sulfonic acid. Furthermore, the newly formed primary sulfonamide is slightly acidic; it can be deprotonated by excess ammonia, forming a secondary nucleophile that attacks unreacted sulfonyl chloride to create a sulfonimide dimer. Solution: Eliminate water entirely by using anhydrous ammonia dissolved in dioxane. Employ a "reverse addition" protocol: add the sulfonyl chloride dropwise to a massive excess of the ammonia solution at 0°C. This maintains pseudo-first-order kinetics where


 outcompetes the product sulfonamide, preventing dimerization.

Part 3: Standard Operating Protocols (SOPs)

Step 1: N-Alkylation (Synthesis of 1-Cyclobutyl-1H-pyrazole)
  • Setup: In an oven-dried, argon-purged flask, dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.5 eq) and stir at room temperature for 15 minutes to generate the pyrazolide anion.
    
  • Alkylation: Add bromocyclobutane (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous

    
     (3x) to remove DMF. Dry the organic layer over 
    
    
    
    and concentrate.
  • Self-Validation System: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
     ~0.2) should disappear, replaced by a non-polar spot (
    
    
    
    ~0.6). Confirm via LC-MS (
    
    
    = 123.1).
Step 2: Chlorosulfonation (Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride)
  • Sulfonation: Cool a flask containing 1-cyclobutyl-1H-pyrazole (1.0 eq) in anhydrous

    
     to 0°C. Slowly add 
    
    
    
    (5.5 eq) dropwise under nitrogen[3].
  • Chlorination: Warm the mixture to 60°C and stir for 10 hours. Carefully add

    
     (1.5 eq) dropwise at 60°C and stir for an additional 2 hours[3].
    
  • Workup: Cool the mixture to 0°C and carefully quench by pouring over crushed ice. Extract immediately with cold dichloromethane. Dry over

    
     and concentrate under vacuum at <30°C to prevent degradation.
    
  • Self-Validation System: Direct LC-MS analysis of sulfonyl chlorides is notoriously unreliable due to on-column hydrolysis. Validation trick: Withdraw a 10 µL aliquot, quench in 500 µL of anhydrous methanol containing 1 eq of triethylamine. Stir for 5 minutes, then inject. The presence of the methyl sulfonate ester (

    
     = 233.1) confirms successful chlorosulfonation.
    
Step 3: Amidation (Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide)
  • Preparation: Prepare a solution of 0.5 M anhydrous

    
     in dioxane (10.0 eq) and cool to 0°C.
    
  • Reverse Addition: Dissolve the freshly prepared sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring ammonia solution over 30 minutes.

  • Completion: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated

    
     and brine. Dry and concentrate to yield the final product.
    
  • Self-Validation System: Monitor by TLC (DCM/MeOH 9:1); the sulfonamide product will stain strongly with

    
    . Final confirmation via LC-MS (
    
    
    
    = 202.1) and
    
    
    -NMR (look for a broad singlet at ~7.2 ppm for the
    
    
    protons, which will disappear upon
    
    
    shake).

Part 4: Quantitative Data & Optimization

Table 1: Base & Solvent Optimization for N-Alkylation (Step 1)

BaseSolventTemp (°C)Yield of Target (%)Cyclobutene Formation (%)Causality / Observation

DMF954550Strong basicity drives

elimination of the secondary halide.

MeCN806030Moderate basicity, but poor solubility limits

rate.

DMF8088 <5 "Cesium effect" provides naked pyrazolide, favoring

.

Table 2: Reagent Optimization for Chlorosulfonation (Step 2)

ReagentsEquivalentsTemp (°C)Time (h)Yield (%)Causality / Observation

10.0252415Reaction stalls at sulfonic acid; insufficient energy for chlorination.

10.01001240High thermal energy drives chlorination but degrades cyclobutyl ring.

/

5.5 / 1.5601290

acts as a superior chlorinating agent at milder temperatures.

References

1.[4] N,1-dimethyl-1H-pyrazole-4-sulfonamide | 1152896-45-1. Benchchem. 2.[1] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. nih.gov. 3.[2] US9066954B2 - Fused heterocyclic derivatives and methods of use. Google Patents. 4.[3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

Sources

Technical Support Center: Temperature Optimization for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The synthesis of 1-cyclobutyl-1H-pyrazole-4-sulfonamide is a critical two-step sequence heavily reliant on strict thermodynamic control. The process involves the electrophilic aromatic substitution (chlorosulfonation) of the pyrazole ring, followed by nucleophilic acyl substitution (amination)[1][2].

Because both primary reactions are highly exothermic, deviations in temperature profiles frequently lead to poor yields, tar formation, or excessive hydrolysis[1][3]. As an application scientist, mastering the thermal milestones of this workflow is essential. This guide provides validated protocols, empirical optimization data, and troubleshooting strategies to ensure a self-validating, high-yield synthetic system.

Process Workflow

G A 1-Cyclobutyl-1H-pyrazole (Starting Material) B Chlorosulfonation ClSO3H, 0 °C Exothermic Control A->B C Thermal Maturation SOCl2, CHCl3, 60 °C B->C D 1-Cyclobutyl-1H-pyrazole- 4-sulfonyl chloride C->D E Amination NH3(aq), DCM, 0 °C → 25 °C D->E F 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide (Target Product) E->F

Workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide synthesis emphasizing thermal milestones.

Quantitative Data: Temperature Optimization

The table below summarizes benchmark optimization data for the chlorosulfonation of substituted pyrazoles, demonstrating the profound impact of temperature and secondary reagents on isolated yields[3].

ReagentsSolventTemperature ProfileReaction TimeIsolated Yield
ClSO₃HDCM25–30 °C (Isothermal)36 h40%
ClSO₃HCHCl₃40–50 °C (Isothermal)24 h60%
ClSO₃H + SOCl₂CHCl₃0 °C → 60 °C (Gradient)12 h90%

Key Takeaway: Optimal conversion requires a thermal gradient: initial cooling (0 °C) to manage the exotherm, followed by heating (60 °C) in chloroform with a secondary chlorinating agent (SOCl₂) to drive the reaction to completion[3].

Step-by-Step Methodologies

Protocol A: Chlorosulfonation (Sulfonyl Chloride Formation)

This protocol establishes the reactive sulfonyl chloride intermediate while preventing oxidative degradation.

  • Preparation: Dissolve 1-cyclobutyl-1H-pyrazole (1.0 eq) in anhydrous chloroform (10 vol) under a nitrogen atmosphere[3].

  • Initial Addition (Critical Step): Cool the solution to 0 °C using an ice-salt bath. Slowly add chlorosulfonic acid (5.5 eq) dropwise.

    • Causality: The initial sulfonation is violently exothermic. Maintaining 0 °C prevents runaway kinetics that cause oxidative degradation, ring cleavage, and poly-sulfonation[1].

  • Thermal Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 10 hours[1][3].

    • Causality: The elevated temperature provides the necessary activation energy to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Secondary Chlorination: Add thionyl chloride (1.3 eq) dropwise at 60 °C and stir for an additional 2 hours[1][3].

    • Causality: SOCl₂ acts as a dehydrating chlorinating agent, pushing any residual unreacted sulfonic acid to the desired sulfonyl chloride, maximizing the yield[3].

  • Workup & Validation: Cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring. Extract the 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride with dichloromethane (DCM)[1]. Validate completion via TLC (aliquot quenched in methanol to observe the methyl ester derivative).

Protocol B: Amination (Sulfonamide Formation)

This protocol converts the highly reactive sulfonyl chloride into the stable sulfonamide while mitigating competitive hydrolysis.

  • Preparation: Dissolve the crude 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride in DCM (5 vol)[2].

  • Initial Addition: Cool the solution strictly to 0 °C. Add 25-28% aqueous ammonia dropwise with vigorous stirring[1][4].

    • Causality: The reaction between the sulfonyl chloride and ammonia is highly exothermic. Cooling to 0 °C suppresses the competing hydrolysis reaction (nucleophilic attack by water present in the aqueous ammonia), which would otherwise revert the intermediate back to a sulfonic acid[1].

  • Completion: Allow the reaction to warm to 25–30 °C and stir for 4 to 16 hours until TLC indicates complete consumption of the starting material[1][2].

  • Workup & Validation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclobutyl-1H-pyrazole-4-sulfonamide[1]. Purify via recrystallization or column chromatography.

Troubleshooting & FAQs

Q1: Why does my chlorosulfonation step yield black tar or highly degraded products? A: This is a classic symptom of poor thermal management during the initial addition of chlorosulfonic acid. The reaction is highly exothermic[1]. If the temperature spikes above 10 °C during the initial addition, the strongly acidic and oxidizing environment leads to pyrazole ring cleavage and polymerization. Ensure the reaction is strictly held at 0 °C using an ice-salt bath and strictly control the drop rate of the acid[1].

Q2: The sulfonyl chloride intermediate is incomplete after several hours. How do I optimize the heating phase? A: If the reaction stalls at the sulfonic acid intermediate, it lacks the thermal energy and chemical driving force to complete chlorination. While the initial addition must be cold, the reaction must subsequently be heated to 60–70 °C[1][3]. To ensure complete conversion, introduce thionyl chloride (SOCl₂) after the initial heating phase. Empirical data shows that combining chlorosulfonic acid with SOCl₂ at 60 °C in chloroform increases yields from ~48% to 90%[3].

Q3: During amination, I see high levels of hydrolysis (sulfonic acid) instead of the sulfonamide. What went wrong? A: This occurs when the amination step is initiated at room temperature. Aqueous ammonia contains a high concentration of water. If the temperature is not suppressed to 0 °C during the initial addition, the thermal spike accelerates the nucleophilic attack of water over ammonia, hydrolyzing the sulfonyl chloride[1][4]. Always chill the DCM solution to 0 °C before adding the ammonia, and only remove the ice bath once the addition is complete[1].

References

1.[1] 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem. Benchchem. 2.[2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. NIH. 3.[4] Synthesis of the pyrazole isostere of valdecoxib - Ingenta Connect. Ingenta Connect. 4.[3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. NIH.

Sources

Validation & Comparative

A Comparative Guide to Reference Standards for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the novel compound 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. As a compound of interest in contemporary pharmaceutical research, establishing a reliable analytical standard is a critical first step in the journey from discovery to clinical application. This document will navigate the landscape of available reference materials, propose a scientifically rigorous approach for the qualification of a primary standard in the absence of a commercially available Certified Reference Material (CRM), and provide detailed experimental protocols for its analytical characterization.

The Critical Role of Reference Standards in Drug Development

In the highly regulated environment of pharmaceutical development, reference standards are the bedrock of quality, safety, and efficacy. They serve as the benchmark against which all analytical measurements are made, from early-stage discovery and preclinical studies to final product quality control. The use of well-characterized reference standards ensures the accuracy, precision, and reproducibility of analytical methods, which is a non-negotiable requirement for regulatory submissions to bodies such as the FDA and EMA.

A Certified Reference Material (CRM) represents the highest level of accuracy and traceability, produced by an accredited body under ISO 17034 guidelines.[1][2][3] However, for novel compounds like 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, a commercial CRM is often not yet available. In such cases, the onus is on the developing laboratory to prepare and thoroughly characterize an in-house primary standard.

Current Landscape for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Reference Standards

A thorough market survey reveals the absence of a commercially available Certified Reference Material for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. This necessitates a proactive approach to establish a well-characterized in-house or primary reference standard. For comparative purposes and method development, several structurally similar pyrazole sulfonamide derivatives are available as reference materials. These can serve as valuable tools for initial analytical method development and for understanding the chromatographic and mass spectrometric behavior of this class of compounds.

Comparative Analysis of Available Reference Materials

The following table provides a comparison between a proposed in-house primary standard for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide and commercially available, structurally related Certified Reference Materials.

Parameter In-House Primary Standard: 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Alternative CRM 1: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Alternative CRM 2: N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
CAS Number Not yet assigned88398-53-2[4][5][6]899232-57-6[7]
Molecular Formula C7H11N3O2SC5H9N3O2S[4][6]C8H13N3O2S[7]
Molecular Weight 201.25 g/mol 175.21 g/mol [4]215.28 g/mol [7]
Purity Target: >99.5% (Determined by mass balance)Typically >98%, with certified value and uncertainty providedTypically >98%, with certified value and uncertainty provided
Certification Characterized in-house according to ICH Q2(R1) guidelinesISO 17034 accreditedISO 17034 accredited
Traceability Traceable to internal primary standards and validated methodsTraceable to SI unitsTraceable to SI units
Certificate of Analysis Comprehensive in-house CoA with all characterization dataProvided by the manufacturer with certified valuesProvided by the manufacturer with certified values
Availability Synthesized and qualified on-demandCommercially available from various suppliersCommercially available from various suppliers

Establishing an In-House Primary Standard: A Step-by-Step Approach

The establishment of a high-purity in-house reference standard is a multi-step process that requires meticulous execution and documentation. The following workflow outlines the critical stages, from synthesis to final characterization.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Final Qualification A Synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide B Purification by Recrystallization/Chromatography A->B Crude Product C NMR (1H, 13C) B->C Purified Material D Mass Spectrometry (HRMS) B->D Purified Material E FT-IR Spectroscopy B->E Purified Material F HPLC-UV (Area % at multiple wavelengths) C->F Confirmed Structure D->F Confirmed Structure E->F Confirmed Structure G LC-MS (Peak Purity) F->G H Thermogravimetric Analysis (TGA) for volatiles G->H I Karl Fischer Titration for water content G->I J Residual Solvent Analysis (GC-HS) G->J K Mass Balance Calculation for Purity Assignment H->K I->K J->K L Issuance of Certificate of Analysis K->L

Caption: Workflow for the establishment of an in-house primary reference standard.

Experimental Protocols for Characterization and Analysis

The following protocols are provided as a starting point for the analytical characterization of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. Method optimization and validation are essential to ensure suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the quantitative determination of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide and its organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • A C18 column is a versatile stationary phase for the separation of moderately polar compounds like pyrazole sulfonamides.

  • The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency for subsequent LC-MS analysis.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • PDA detection allows for the assessment of peak purity and the identification of co-eluting impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace-Level Analysis

This method provides high sensitivity and selectivity for the confirmation of identity and the detection of trace-level impurities.

Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray ionization (ESI) source.

LC Conditions:

  • Utilize the same HPLC conditions as described in section 4.1 to ensure chromatographic consistency.

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]+ for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (m/z 202.06)

  • Product Ions (Q3): To be determined by infusion of the standard and performing a product ion scan. Likely fragments would involve the loss of SO2, the cyclobutyl group, or cleavage of the pyrazole ring.

  • Collision Energy: Optimize for each transition.

  • Dwell Time: 100 ms

G cluster_0 LC-MS/MS Workflow A HPLC Separation C18 Column B ESI Source Ionization A:f0->B:f0 C Quadrupole 1 (Q1) Precursor Ion Selection (m/z 202.06) B:f0->C:f0 D Collision Cell (Q2) Fragmentation C:f0->D:f0 E Quadrupole 3 (Q3) Product Ion Scanning D:f0->E:f0 F Detector Signal Acquisition E:f0->F:f0

Caption: A simplified workflow for LC-MS/MS analysis.

Conclusion and Recommendations

While a commercially available Certified Reference Material for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is not currently available, a robust and reliable in-house primary standard can be established through a systematic process of synthesis, purification, and comprehensive characterization. The use of orthogonal analytical techniques, as detailed in the provided protocols, is essential for confirming the structure and assigning a purity value with a high degree of confidence.

For routine analysis, the qualified in-house primary standard can be used to calibrate and validate analytical methods. The use of commercially available, structurally similar CRMs can provide valuable cross-validation and serve as system suitability standards during method development. It is imperative that all characterization data for the in-house standard is thoroughly documented to support regulatory submissions and ensure the long-term integrity of analytical results.

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC . National Center for Biotechnology Information. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . (PDF) [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC . National Center for Biotechnology Information. [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) . USDA Food Safety and Inspection Service. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . Agilent Technologies. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega . ACS Publications. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines . PubMed. [Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing . Labcompare. [Link]

  • Pharmaceutical Analytical Standards . ZeptoMetrix. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC . National Center for Biotechnology Information. [Link]

  • Selecting the right Certified Reference Material (CRM) for your laboratory . ARO Scientific. [Link]

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs) . LinkedIn. [Link]

  • 1-cyclobutyl-1h-pyrazole-4-sulfonyl chloride . PubChem. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC . National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents . MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation . ResearchGate. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS . SciTePress. [Link]

  • CAS No : 88398-53-2 | Product Name : 1,3-Dimethyl-1H-pyrazole-4-sulfonamide . Pharmaffiliates. [Link]

  • Practical Synthesis of Pyrazol-4-thiols . ChemRxiv. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link]

Sources

Comprehensive Guide to Validating the Structural Integrity of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-Cyclobutyl-1H-pyrazole-4-sulfonamide (CAS: 2126162-09-0; Molecular Formula: C₇H₁₁N₃O₂S) is a highly specialized building block. Pyrazole-sulfonamides are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for carbonic anhydrase inhibitors, COX-2/5-LOX dual inhibitors, and novel anti-proliferative agents [1].

Validating the structural integrity of this specific molecule presents a unique analytical challenge. Researchers must not only confirm the presence of the functional groups but definitively prove the regiochemistry (ensuring the sulfonamide is at the C-4 position rather than C-3 or C-5) and verify the conformational stability of the sterically hindered cyclobutyl ring [2]. Relying on a single analytical method often leads to false positives due to tautomeric dynamics and isobaric impurities. Therefore, an orthogonal, self-validating analytical approach is required.

Comparative Analysis of Validation Techniques

To objectively assess the structural integrity of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, we must compare the performance of standard analytical alternatives. The table below summarizes the quantitative and qualitative metrics of each technique when applied to pyrazole-sulfonamide derivatives.

Analytical TechniquePrimary OutputStructural SpecificitySample RequirementThroughputLimit of Detection (LOD)
1D/2D NMR Spectroscopy Connectivity, RegiochemistryVery High5–15 mgMedium~0.1% (qNMR)
LC-HRMS (ESI+) Exact Mass, Isotopic PatternModerate (Mass only)< 1 mgHighPicogram range
FT-IR Spectroscopy Functional Group ConfirmationLow (Class level)1–2 mgHighN/A (Bulk analysis)
Single-Crystal XRD Absolute 3D ConformationAbsoluteGood Quality CrystalLowN/A (Single crystal)

Key Insight: While LC-HRMS offers unparalleled sensitivity for purity profiling, it cannot differentiate between 3-sulfonamide and 4-sulfonamide regioisomers. NMR spectroscopy bridges this gap, making the combination of NMR and LC-HRMS the gold standard for routine structural validation [3].

Orthogonal Validation Workflow

To establish a self-validating system, data from multiple techniques must be integrated. The workflow below illustrates the logical relationship between the analytical methods used to achieve consensus on the molecule's structural integrity.

G Sample 1-Cyclobutyl-1H-pyrazole- 4-sulfonamide NMR NMR Spectroscopy (1H, 13C, HMBC) Regiochemistry Sample->NMR Isomer Check LCMS LC-HRMS (ESI+ Mode) Exact Mass & Purity Sample->LCMS Mass Profiling FTIR FT-IR Spectroscopy (ATR Method) Functional Groups Sample->FTIR S=O / N-H Bonds XRD X-Ray Crystallography (Single Crystal) 3D Conformation Sample->XRD Crystal Habit Integration Orthogonal Data Integration (Cross-Validation) NMR->Integration LCMS->Integration FTIR->Integration XRD->Integration Validation Structural Integrity Confirmed Integration->Validation Consensus Reached

Figure 1: Orthogonal structural validation workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide.

Self-Validating Experimental Protocols

The following methodologies are designed not just as a sequence of steps, but as a self-validating system where the physical chemistry dictates the experimental choices.

Protocol A: Regiochemical Validation via 1D/2D NMR

The primary goal here is to confirm the attachment of the cyclobutyl ring at N-1 and the sulfonamide group at C-4.

  • Causality of Solvent Choice: The sample must be dissolved in DMSO-d₆ rather than CD₃OD or CDCl₃. Protic solvents like CD₃OD cause rapid deuterium exchange with the sulfonamide (-SO₂NH₂) protons, rendering them invisible to the spectrometer. DMSO-d₆ locks these protons into a visible broad singlet (typically around δ 7.2–7.5 ppm) via hydrogen bonding [2].

  • Step 1 (Sample Preparation): Dissolve 10 mg of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Step 2 (¹H NMR Acquisition): Acquire a standard 1D ¹H spectrum at 400 MHz.

    • Validation Checkpoint: Look for the highly deshielded cyclobutyl methine (CH) proton around δ 4.8 ppm. Its significant downfield shift is caused by the direct electron-withdrawing effect of the adjacent pyrazole N-1 atom.

  • Step 3 (2D HMBC Acquisition): Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Validation Checkpoint: This is the critical self-validating step. The pyrazole protons (H-3 and H-5, appearing as singlets around δ 7.8–8.2 ppm) must show strong ³J long-range scalar coupling to the C-4 carbon. If the sulfonamide were mistakenly attached at C-3, the symmetry of this coupling network would fundamentally break, immediately flagging an isomeric impurity.

Protocol B: Exact Mass and Trace Purity via LC-HRMS

While NMR confirms the internal connectivity, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) validates the exact molecular weight and screens for trace process impurities that NMR lacks the sensitivity to detect.

  • Causality of Mobile Phase: A mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid is utilized. Formic acid acts as a proton donor, highly favoring the formation of the [M+H]⁺ pseudomolecular ion in positive Electrospray Ionization (ESI+) mode, which is ideal for basic pyrazole nitrogens [3].

  • Step 1 (Sample Preparation): Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Step 2 (Chromatography): Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Run a 10-minute linear gradient from 5% to 95% Acetonitrile.

  • Step 3 (Mass Extraction & Validation): Extract the exact mass chromatogram.

    • Validation Checkpoint: The theoretical exact mass of C₇H₁₁N₃O₂S is 201.0572 Da. The system must detect a single, sharp chromatographic peak corresponding to the [M+H]⁺ ion at m/z 202.0645 (± 5 ppm mass accuracy). The absence of peaks at m/z 218 (oxidation) or m/z 147 (loss of cyclobutyl ring) confirms the structural stability of the sample under ionization.

Conclusion

Validating 1-Cyclobutyl-1H-pyrazole-4-sulfonamide requires moving beyond basic purity checks. By coupling the regiochemical precision of 2D-NMR (specifically HMBC in DMSO-d₆) with the exact mass capabilities of LC-HRMS, researchers create a closed-loop, self-validating analytical framework. This orthogonal approach ensures that both the spatial arrangement of the pyrazole substitutions and the integrity of the cyclobutyl moiety are definitively confirmed prior to downstream biological or synthetic applications.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL: [Link]

  • Title: Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes Source: Bioorganic & Medicinal Chemistry (via NIH) URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

Comparative Potency of Pyrazole-4-Sulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-4-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potency of various pyrazole-4-sulfonamide analogs, with a focus on their applications as carbonic anhydrase inhibitors and anticancer agents. By synthesizing data from recent studies, this document aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Pyrazole-4-Sulfonamide Scaffold: A Versatile Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a sulfonamide group at the 4-position, forms the core structure of this class of compounds.[1][2] This arrangement allows for diverse substitutions at various positions of the pyrazole ring, leading to a wide range of pharmacological profiles. The versatility of this scaffold has made it a focal point for the development of novel therapeutic agents.[3][4]

Visualizing the Core Scaffold

Caption: General structure of the pyrazole-4-sulfonamide scaffold highlighting key positions for substitution.

Comparative Potency as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[6][7] Pyrazole-4-sulfonamides have emerged as potent inhibitors of several human carbonic anhydrase (hCA) isoforms.

A study on a series of pyrazole-based benzene sulfonamides revealed several derivatives with potent inhibitory activity against hCA II, hCA IX, and hCA XII, with some compounds being more active than the standard drug acetazolamide.[6] For instance, compound 4k demonstrated submicromolar inhibition of hCA II (IC50 = 0.24 µM), while 4j was a potent inhibitor of hCA IX (IC50 = 0.15 µM), and 4g strongly inhibited hCA XII (IC50 = 0.12 µM).[6]

Another series of pyrazolo[4,3-c]pyridine sulfonamides also showed interesting inhibitory profiles against cytosolic isoforms hCA I and hCA II.[5] Notably, several of these derivatives were more potent against hCA I than acetazolamide.[8]

Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibition

The potency and selectivity of pyrazole-4-sulfonamide analogs against different hCA isoforms are significantly influenced by the nature of the substituents on the pyrazole ring and the sulfonamide moiety.

  • Substituents on the Pyrazole Ring: The presence of a 2-hydroxy-4-bromophenyl group at the 3-position of the pyrazole ring in compounds 4f , 4g , and 4h resulted in increased activity against all tested hCA isoforms.[7] Furthermore, the combination of fluorine and hydroxyl substitutions on the phenyl ring at the 3-position, as seen in compound 4j , led to potent inhibition of hCA II, hCA IX, and hCA XII.[7]

  • Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen plays a crucial role in determining the inhibitory profile. This part of the molecule often interacts with the zinc ion in the active site of the enzyme.

Tabulated Potency Data for Carbonic Anhydrase Inhibition
CompoundTarget IsoformIC50 (µM)Reference
4k hCA II0.24 ± 0.18[6]
4j hCA IX0.15 ± 0.07[6]
4g hCA XII0.12 ± 0.07[6]
4e hCA II0.75 ± 0.13[7]
Acetazolamide (Standard) hCA IINot specified[6]
Acetazolamide (Standard) hCA IXNot specified[6]
Acetazolamide (Standard) hCA XIINot specified[6]

Comparative Potency as Anticancer Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives targeting various cellular pathways involved in cancer progression.[9][10] Pyrazole-4-sulfonamide analogs have demonstrated significant antiproliferative activity against a range of cancer cell lines.

A recent study reported the synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives and their evaluation for in vitro antiproliferative activity against U937 cells.[1][11] The half-maximal inhibitory concentration (IC50) was determined for these compounds, highlighting their potential as anticancer drug candidates.[1][11]

Furthermore, pyrazolo[4,3-e][2][5][6]triazine sulfonamides have been investigated as carbonic anhydrase inhibitors with antitumor activity, particularly against breast cancer cell lines MCF-7 and MDA-MB-231.[12] These compounds were found to be more effective against the tumor-associated isoforms CA IX and XII, with some exhibiting low nanomolar inhibitory constants.[12] Another study on pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamides showed cytotoxic activity in pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines in the micromolar to sub-micromolar range.[13]

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative potency of pyrazole-4-sulfonamide analogs is dictated by the substitutions on the pyrazole and sulfonamide moieties.

  • Substitution on the Pyrazole Ring: Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core can enhance anticancer efficacy.[9]

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as triazine or tetrazole, has been a successful strategy to develop potent anticancer agents.[12][13] These fused systems can interact with various biological targets, including kinases.[14]

Tabulated Potency Data for Anticancer Activity
Compound SeriesCell LineActivity (IC50)Reference
3,5-dimethyl-1H-pyrazole-4-sulfonamidesU937Data presented in study[1][11]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamidesU937Data presented in study[1][11]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamidesBxPC-30.18–0.35 µM[13]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamidesPC-30.06–0.17 µM[13]

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the potency of pyrazole-4-sulfonamide analogs.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

CA_Inhibition_Assay_Workflow cluster_workflow Stopped-Flow CO₂ Hydrase Assay Workflow A Prepare enzyme solution (e.g., hCA isoform) C Incubate enzyme and inhibitor A->C B Prepare inhibitor solution (pyrazole-4-sulfonamide analog) B->C E Rapidly mix enzyme-inhibitor complex with CO₂ solution in stopped-flow instrument C->E D Prepare CO₂ substrate solution D->E F Monitor pH change over time E->F G Calculate initial reaction rates F->G H Determine IC50 or Ki values G->H

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow CO₂ hydrase assay.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the pyrazole-4-sulfonamide analogs are prepared, typically in a water-miscible organic solvent.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator is prepared.

  • Kinetic Measurements: The assay is performed using a stopped-flow instrument. The enzyme and inhibitor are pre-incubated.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: Initial rates are calculated, and dose-response curves are generated to determine the IC50 or Ki values for each compound.[5]

In Vitro Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture: Cancer cell lines (e.g., U937) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole-4-sulfonamide analogs. A vehicle control and a positive control (e.g., Mitomycin C) are included.[1][11]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well, and the plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are used to calculate the half-maximal inhibitory concentration (GI50 or IC50) for each compound.[1][11]

Conclusion and Future Directions

The pyrazole-4-sulfonamide scaffold continues to be a highly fruitful area of research for the development of potent and selective inhibitors of various biological targets. The comparative analysis presented in this guide highlights the significant potential of these analogs as both carbonic anhydrase inhibitors and anticancer agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for high potency. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models to translate the promising in vitro results into clinically viable therapeutic agents. The development of analogs with improved selectivity for specific enzyme isoforms or cancer cell types remains a key objective to minimize off-target effects and enhance therapeutic outcomes.

References

  • Gümrükçü, G., et al. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Ahmad, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Pyrazolo[4,3-e][2][5][6]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. European Journal of Medicinal Chemistry. [Link]

  • Patel, H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Kciuk, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. [Link]

  • Ahmad, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Zhang, H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Gümrükçü, G., et al. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Asmaa, A., et al. (2025). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ChemistrySelect. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][5][6]triazines. European Journal of Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • Dawood, K. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • El-Gamal, M. I., et al. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry. [Link]

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Zayed, M. F., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Abdelazeem, A. H., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. [Link]

  • Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

Sources

Differentiating 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Differentiating 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from Structural Isomers: A Comprehensive Analytical Guide

Introduction

In hit-to-lead optimization, the pyrazole-4-sulfonamide moiety frequently emerges as a privileged pharmacophore due to its robust biological activity[1]. However, the synthesis of N-alkylated pyrazoles—such as the introduction of a cyclobutyl group—often yields a complex mixture of regioisomers. As a Senior Application Scientist, I frequently see research stalled by misassigned structures. Differentiating 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from its structural alternatives (the 1,3- and 1,5-isomers) requires more than basic 1D NMR; it demands a rigorous, multi-modal analytical strategy[2].

This guide provides an objective comparison of the target molecule against its isomers, detailing the causal logic behind each analytical choice and providing self-validating experimental protocols to ensure absolute structural certainty.

The Structural Isomer Landscape

When synthesizing 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, the primary alternatives generated during N-alkylation or cyclization are:

  • Target: 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (Symmetrical pyrazole core substitution).

  • Alternative A: 1-Cyclobutyl-1H-pyrazole-3-sulfonamide (Asymmetrical, sterically unhindered).

  • Alternative B: 1-Cyclobutyl-1H-pyrazole-5-sulfonamide (Asymmetrical, sterically hindered).

Because these isomers possess identical exact masses (C₇H₁₁N₃O₂S, MW: 201.25) and similar polarities, standard LC-UV is insufficient. We must rely on orthogonal techniques: High-Resolution NMR for spatial and bond connectivity[3], and LC-MS/MS for steric-driven fragmentation.

Workflow Start Unknown Pyrazole Isomer Mixture LCMS LC-MS/MS (Steric Fragmentation) Start->LCMS Step 1 NMR1D 1D NMR (J-Coupling) Start->NMR1D Step 2 Result Unambiguous Assignment: 1,4- vs 1,3- vs 1,5-Isomer LCMS->Result NMR2D 2D NMR (NOESY/HMBC) (Spatial Connectivity) NMR1D->NMR2D Step 3 NMR2D->Result

Caption: Multi-modal analytical workflow for differentiating pyrazole sulfonamide regioisomers.

High-Resolution NMR Spectroscopy (The Gold Standard)

The cornerstone of pyrazole differentiation is the combination of ¹H J-coupling patterns and 2D spatial correlations[4].

Causality in NMR Selection: In a 1,4-disubstituted pyrazole, the protons reside at the C-3 and C-5 positions. Because they are separated by a substituted carbon, their vicinal coupling is abolished, resulting in two distinct singlets[5]. Conversely, in the 1,3- and 1,5-isomers, the pyrazole protons are adjacent (C-4 and C-5, or C-3 and C-4) and will exhibit a characteristic vicinal coupling constant (


 Hz)[4].

To differentiate the 1,3- from the 1,5-isomer, we use 2D NOESY. The cyclobutyl N-CH proton will show a strong Through-Space Nuclear Overhauser Effect (NOE) to the adjacent pyrazole H-5[2]. If the sulfonamide group occupies the C-5 position, this NOE is entirely absent[3].

NMR_Logic Q1 1H NMR Pyrazole Protons: Coupling Pattern? Singlets Two Singlets (H-3, H-5) (No vicinal coupling) Q1->Singlets Doublets Two Doublets (J ≈ 1.5-2.5 Hz) (Vicinal coupling present) Q1->Doublets Iso4 1,4-sulfonamide Isomer (Target Confirmed) Singlets->Iso4 Confirms 1,4-substitution Q2 NOESY: Cyclobutyl N-CH shows NOE to Pyrazole H? Doublets->Q2 1,3 or 1,5-substitution Iso3 1,3-sulfonamide Isomer Q2->Iso3 Yes (NOE to H-5) Iso5 1,5-sulfonamide Isomer Q2->Iso5 No (C-5 is substituted)

Caption: Logical decision tree for interpreting pyrazole NMR spectra based on coupling and NOE.

Table 1: Quantitative NMR Diagnostic Signals for Cyclobutyl-Pyrazole Sulfonamides

Structural Isomer¹H NMR (Pyrazole Protons)¹H-¹H NOESY (Cyclobutyl N-CH)¹H-¹³C HMBC (Cyclobutyl N-CH)
1-Cyclobutyl-1H-pyrazole-4-sulfonamide Two singlets (~7.8, 8.2 ppm)Strong NOE to H-5 only3-bond correlation to C-5 (CH, ~130 ppm)
1-Cyclobutyl-1H-pyrazole-3-sulfonamide Two doublets (

Hz)
Strong NOE to H-53-bond correlation to C-5 (CH, ~130 ppm)
1-Cyclobutyl-1H-pyrazole-5-sulfonamide Two doublets (

Hz)
No NOE to Pyrazole H3-bond correlation to C-5 (Cq, ~140 ppm)
Protocol 1: Self-Validating 2D NMR Workflow

Trustworthiness Check: Before interpreting NOESY cross-peaks, we must validate the integrity of the sulfonamide group to ensure it hasn't hydrolyzed during synthesis.

  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    forms strong hydrogen bonds with the sulfonamide -NH₂, slowing proton exchange and allowing observation of the SO₂NH₂ signal (~7.2-7.5 ppm)[5].
  • 1D Validation: Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans). Verify the presence of a broad singlet integrating to 2H (~7.4 ppm). Add 10 µL of D₂O, shake, and re-acquire. The disappearance of this peak validates the exchangeable -NH₂ protons[4].

  • NOESY Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 500 ms. Causality: 500 ms is optimal for small molecules (MW ~200) to observe transient NOE without introducing spin-diffusion artifacts[3].

  • HMBC Orthogonal Check: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range coupling (

    
     Hz). Verify that the carbon showing a 3-bond correlation to the cyclobutyl N-CH is a CH (for 1,4- and 1,3-isomers) or a quaternary carbon (for the 1,5-isomer)[2].
    

LC-MS/MS & Steric Fragmentation Pathways

While NMR provides definitive structural proof, LC-MS/MS offers a rapid, high-throughput alternative for monitoring isomeric ratios during reaction optimization.

Causality in Fragmentation: In Collision-Induced Dissociation (CID), the 1,5-isomer experiences severe steric repulsion between the bulky cyclobutyl ring and the adjacent sulfonamide group. This ground-state destabilization significantly lowers the activation energy required for the neutral loss of the cyclobutyl group (loss of C₄H₇• or C₄H₆,


m = 54-55 Da) compared to the sterically relaxed 1,4-isomer. Additionally, the disruption of planarity in the 1,5-isomer reduces its hydrophobic surface area, causing it to elute earlier on a reverse-phase C18 column.
Protocol 2: LC-MS/MS Isomer Differentiation
  • Chromatography: Inject 1 µL of sample (1 µg/mL in MeOH) onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Gradient: Run a steep gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes at 0.5 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the parent ion

    
     m/z.
    
  • CID Fragmentation: Apply a collision energy ramp (15-35 eV).

  • Data Interpretation:

    • 1,4-Isomer (Target): Exhibits a dominant product ion at m/z 122 (loss of SO₂NH₂, 80 Da) and high stability of the cyclobutyl group.

    • 1,5-Isomer: Exhibits an intense, early-eluting peak with a dominant product ion at m/z 148 (loss of cyclobutyl, 54 Da) due to steric relief.

Conclusion

Differentiating 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from its regioisomers is a classic analytical challenge that cannot be solved by 1D NMR or MS alone. By combining the causal logic of J-coupling, the spatial mapping of NOESY, and the steric-driven fragmentation of LC-MS/MS, researchers can build a self-validating data package that guarantees structural authenticity before advancing a compound into biological assays.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide. As a compound that may not have extensive, publicly available safety data, we will proceed with the utmost caution, grounding our protocol in established principles of chemical safety and regulatory compliance. Our approach is built on the foundational principle of laboratory safety: treat substances of unknown toxicity as hazardous.

Hazard Assessment Based on Structural Analogs

  • Pyrazole Moiety: Pyrazole and its derivatives are known to be potentially harmful. For instance, Pyrazole itself is listed as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage.[1][2] Many pyrazole derivatives may also cause skin and respiratory irritation.[3][4]

  • Sulfonamide Moiety: Sulfonamides are a broad class of compounds. While some may have low toxicity, others can be irritants or environmentally hazardous.[5][6] The primary disposal concern is often their potential as environmental contaminants.[7]

Based on this analysis, it is imperative to handle 1-Cyclobutyl-1H-pyrazole-4-sulfonamide as a hazardous substance. The following table summarizes the anticipated hazards, informing our disposal strategy.

Hazard ClassificationAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) Potentially harmful or toxic.Based on the toxicity profile of the parent pyrazole compound.[1][2]
Skin Corrosion/Irritation Causes skin irritation.A common hazard for both pyrazole and sulfonamide derivatives.[3][8]
Serious Eye Damage/Irritation Causes serious eye irritation.A frequently cited hazard for this class of chemicals.[2][3]
Environmental Hazard Harmful to aquatic life with long-lasting effects.A common concern for pharmaceutical compounds and pyrazole derivatives.[7][9]

Foundational Principles for Chemical Waste Management

Before detailing the specific protocol, we must adhere to the universal principles of laboratory chemical waste management, which are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][10]

  • Segregation: Never mix incompatible waste streams.[11][12] 1-Cyclobutyl-1H-pyrazole-4-sulfonamide waste should be collected in its own designated container, separate from acids, bases, or oxidizers.[13]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name, and associated hazards.[7][11]

  • Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[10][12]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[2][10] This guide provides a framework, but you must consult your institution's Environmental Health & Safety (EHS) office for specific requirements.[7][14]

Step-by-Step Disposal Protocol for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

This protocol outlines the essential, step-by-step methodology for the safe disposal of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide from a laboratory setting.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the inferred hazards, comprehensive protection is non-negotiable.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[13]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[15]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust particles.[9][13]

Step 2: Waste Collection and Segregation

All materials that have come into contact with 1-Cyclobutyl-1H-pyrazole-4-sulfonamide must be treated as hazardous waste.

  • Solid Waste: Collect any residual solid 1-Cyclobutyl-1H-pyrazole-4-sulfonamide directly into a designated hazardous waste container.[14]

  • Contaminated Materials: This includes weighing papers, pipette tips, contaminated gloves, and any absorbent material used for cleaning minor spills. These items must be placed in the same designated solid hazardous waste container.[6][7]

  • Solutions: Do not dispose of solutions containing this compound down the drain.[9][13] Collect all aqueous and solvent-based solutions in a separate, clearly labeled hazardous liquid waste container.

Step 3: Containerization and Labeling

Proper container management is critical for safety and compliance.

  • Container Selection: Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical. Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must contain the following information:

    • The words "Hazardous Waste" [7]

    • The full chemical name: "1-Cyclobutyl-1H-pyrazole-4-sulfonamide Waste"

    • A list of all components (including solvents if it is a liquid waste container)

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Segregation: Store the container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][8]

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to mitigate the effects of any potential leaks or spills.[12]

Step 5: Final Disposal Arrangement

The final step involves transferring the waste to a licensed disposal facility.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7] Never transport hazardous waste yourself.[16]

  • Disposal Method: The most common and recommended method for disposing of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][13]

Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5]

  • Sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[3]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Visualized Workflows

To further clarify the disposal process, the following diagrams illustrate the key workflows.

DisposalWorkflow Figure 1: Disposal Workflow for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide Start Start: Waste Generation PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Step 2: Collect Waste (Solid Compound, Contaminated Labware) PPE->Collect Segregate Segregate from other waste streams Collect->Segregate Container Step 3: Containerize & Label - Use compatible container - Label 'Hazardous Waste' - List full chemical name Segregate->Container Store Step 4: Temporary Storage - In designated SAA - With secondary containment Container->Store ContactEHS Step 5: Arrange Final Disposal - Contact institution's EHS Office - Schedule licensed contractor pickup Store->ContactEHS End End: Waste Removed for Incineration ContactEHS->End DecisionProcess Figure 2: Decision-Making for Compounds with No SDS Start Need to dispose of a chemical CheckSDS Is a specific SDS available? Start->CheckSDS FollowSDS Yes: Follow specific disposal instructions in Section 13 of SDS CheckSDS->FollowSDS Yes NoSDS No: Proceed with caution CheckSDS->NoSDS No End Safe & Compliant Disposal FollowSDS->End Analyze Analyze chemical structure for known hazardous functional groups (e.g., pyrazole, sulfonamide) NoSDS->Analyze Research Research disposal procedures for structurally analogous compounds Analyze->Research TreatAsHazardous Assume the compound is hazardous Research->TreatAsHazardous GeneralProtocol Follow general hazardous waste disposal protocols (Segregate, Label, Containerize, EHS Contact) TreatAsHazardous->GeneralProtocol GeneralProtocol->End

Caption: Decision-making process for disposing of a chemical without a specific SDS.

References

  • TCI EUROPE N.V. (2018). Safety Data Sheet: Sildenafil Citrate.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • TCI Chemicals. (2024). Safety Data Sheet: 3-Aminopyrazole-4-carboxamide Hemisulfate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
  • BenchChem. (2025). Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ChemScene. (2021). Safety Data Sheet: 1H-Pyrazole-1-carboxylic acid, 3-amino-5-cyclobutyl-, 1,1-dimethylethyl ester.
  • BASF. (2025). Safety data sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • TCI Chemicals. (2025). Safety Data Sheet: 3,5-Dimethylpyrazole.
  • Fisher Scientific. (2011). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 1-cyclobutyl-1h-pyrazole-4-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • Capot Chemical. (2026). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Fluorochem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
  • Al-Masoudi, et al. (2023).
  • CymitQuimica. (n.d.). CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AChemBlock. (n.d.). What is 1,3-Dimethyl-1H-pyrazole-4-sulfonamide - Properties & Specifications.
  • AChemBlock. (2026). 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97%.
  • Supuran, et al. (2025). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.